Technical Documentation Center

1-Pentafluorosulfanyl-3,5-dinitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Pentafluorosulfanyl-3,5-dinitrobenzene
  • CAS: 142653-59-6

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-Pentafluorosulfanyl-3,5-dinitrobenzene

An In-depth Technical Guide to 1-Pentafluorosulfanyl-3,5-dinitrobenzene Introduction: The Emergence of a "Super-Trifluoromethyl" Moiety In the landscape of modern medicinal and materials chemistry, the strategic incorpor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Pentafluorosulfanyl-3,5-dinitrobenzene

Introduction: The Emergence of a "Super-Trifluoromethyl" Moiety

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often lauded as a "super-trifluoromethyl group".[1][2] Its unique combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity makes it a compelling substituent for the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The SF₅ group profoundly influences a molecule's electronic and steric character, offering a powerful tool for property-driven design.[4][5]

This guide provides a comprehensive technical overview of 1-Pentafluorosulfanyl-3,5-dinitrobenzene, a key chemical intermediate. We will delve into its core chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its utility as a building block for researchers in drug development and synthetic chemistry.

Section 1: Core Chemical Structure and Physicochemical Properties

1-Pentafluorosulfanyl-3,5-dinitrobenzene is an aromatic compound characterized by a benzene ring symmetrically substituted with a pentafluorosulfanyl group and two nitro groups. This specific arrangement of potent electron-withdrawing groups imparts distinct and powerful characteristics to the molecule.

Systematic IUPAC Name: 1-Pentafluoro-λ⁶-sulfanyl-3,5-dinitrobenzene Molecular Formula: C₆H₃F₅N₂O₄S

Molecular Architecture

The structure consists of a central phenyl ring. The carbon at position 1 is bonded to the sulfur atom of the pentafluorosulfanyl (SF₅) group. The carbons at positions 3 and 5 are each bonded to the nitrogen atom of a nitro (NO₂) group.

Caption: Chemical structure of 1-Pentafluorosulfanyl-3,5-dinitrobenzene.

Physicochemical Property Analysis

The properties of this molecule are dominated by its three functional groups.

PropertyDescriptionImpact on Reactivity & Application
Pentafluorosulfanyl (SF₅) Group A hypervalent sulfur center bonded to five fluorine atoms. It is sterically demanding and possesses a square pyramidal geometry.Strong Electron Withdrawer: More so than CF₃, it strongly deactivates the aromatic ring.[1][2][3] Its group electronegativity is estimated at 3.65 on the Pauling scale.[4]
High Lipophilicity: Despite its high electronegativity, the SF₅ group increases the lipophilicity (Hansch parameter ≈ 1.23) of a molecule.[1][3][6]This enhances membrane permeability, a highly desirable trait in drug design for improving bioavailability.[3]
Chemical & Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the group highly resistant to chemical and thermal degradation.[3][5]This imparts metabolic stability to drug candidates, potentially extending their half-life in vivo.[3]
Dinitro (NO₂) Groups Two strongly electron-withdrawing groups positioned meta to the SF₅ group.Enhanced Electron Deficiency: The combined electron-withdrawing effect of the SF₅ and two NO₂ groups makes the aromatic ring extremely electron-poor.
Activation for SNAr: This extreme electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key aspect of its reactivity.[7]
Synthetic Handle: The nitro groups can be chemically transformed, most commonly via reduction to amino groups, providing a route to diverse derivatives.
Anticipated Spectroscopic Data

While a dedicated spectrum for this specific compound is not provided in the search results, its features can be reliably predicted based on analysis of closely related structures.[1]

  • ¹⁹F NMR: The SF₅ group would exhibit two distinct signals: a quintet for the single apical fluorine atom coupled to the four equatorial fluorines, and a corresponding doublet for the four equivalent equatorial fluorine atoms coupled to the apical fluorine.[1]

  • ¹H NMR: The aromatic region would show signals corresponding to the three protons on the benzene ring. Due to the symmetrical substitution pattern, two distinct signals would be expected.

  • ¹³C NMR: Signals would be present for the aromatic carbons. The carbons bearing the electron-withdrawing substituents (C-S and C-N) would be significantly shifted downfield.

  • Mass Spectrometry (MS): The analysis would show a molecular ion peak corresponding to the exact mass of C₆H₃F₅N₂O₄S.

Section 2: Synthesis and Reactivity Profile

The primary value of 1-Pentafluorosulfanyl-3,5-dinitrobenzene lies in its role as a reactive intermediate. Its synthesis and subsequent chemical behavior are dictated by the powerful electronic effects of its substituents.

Synthetic Pathways

The synthesis of aromatic SF₅ compounds has historically been challenging, but modern methods have improved accessibility.[7][8] A plausible route to 1-Pentafluorosulfanyl-3,5-dinitrobenzene involves the direct fluorination of a corresponding dinitro-substituted diaryl disulfide, a method that has been scaled for industrial production of related nitro-pentafluorosulfanylbenzenes.[9][10][11]

A key related reaction described in the literature is the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene to yield 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[9][10] This indicates that the dinitro-SF₅-benzene scaffold is a central intermediate in the synthesis of other valuable building blocks.

Synthetic_Pathway cluster_0 Plausible Synthetic Scheme A 1,2-bis(3,5-dinitrophenyl)disulfane B 1-Pentafluorosulfanyl-3,5-dinitrobenzene (Target Intermediate) A->B Direct Fluorination (e.g., with F₂ gas) C Diverse SF₅-containing Derivatives B->C Nucleophilic Aromatic Substitution (SNAr) or Nitro Group Reduction

Caption: Plausible synthetic workflow for 1-Pentafluorosulfanyl-3,5-dinitrobenzene.

Reactivity: A Platform for Nucleophilic Aromatic Substitution

The defining characteristic of 1-Pentafluorosulfanyl-3,5-dinitrobenzene's reactivity is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The immense electron-withdrawing power of the three substituents stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of a leaving group.

In this molecule, a nitro group can serve as the leaving group. This has been demonstrated in the conversion of 3,5-dinitro-1-(pentafluorosulfanyl)benzene, where one nitro group is cleanly substituted by a fluoride ion.[9][10] This reactivity opens the door to introducing a wide array of nucleophiles (alkoxides, thiolates, amines) onto the aromatic ring to generate novel 3,5-disubstituted pentafluorosulfanylbenzene derivatives.[7]

Section 3: Applications in Drug Development and Research

The SF₅ moiety is increasingly utilized as a bioisostere for common functional groups like trifluoromethyl (CF₃), tert-butyl, and even nitro groups.[12][13] Its unique electronic and steric properties can lead to improved pharmacological profiles.

Key Advantages in Bio-application:

  • Metabolic Stability: The robustness of the S-F bonds can prevent metabolic degradation at that position, prolonging a drug's lifespan in the body.[3]

  • Enhanced Bioavailability: The high lipophilicity imparted by the SF₅ group can improve a molecule's ability to cross biological membranes.[1][3]

  • Modulation of Binding Affinity: The strong dipole moment and steric bulk can alter and potentially enhance the binding of a ligand to its target receptor or enzyme.[3]

Therefore, 1-Pentafluorosulfanyl-3,5-dinitrobenzene is not an end-product but a crucial synthetic building block . Its activated aromatic system allows for the facile introduction of other functional groups, enabling the construction of a library of complex SF₅-containing molecules for screening in drug discovery and agrochemical development programs.

Section 4: Safety and Handling Protocols

As with any highly functionalized aromatic compound, particularly those containing nitro groups, 1-Pentafluorosulfanyl-3,5-dinitrobenzene must be handled with appropriate caution. While specific toxicity data for this molecule is not available, data from related dinitroaromatic and organofluorine compounds provide a strong basis for handling procedures.

Hazard Profile:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[14][15] May cause damage to organs through prolonged or repeated exposure.[14][15]

  • Irritation: Can cause skin and eye irritation.[16]

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[15][16]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.[14][17]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[18]

    • Lab Coat: A standard laboratory coat must be worn.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, isolated from incompatible materials such as strong oxidizing agents.[15][16][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Pentafluorosulfanyl-3,5-dinitrobenzene represents a potent and versatile chemical intermediate. Its structure is defined by the powerful and synergistic electron-withdrawing properties of the pentafluorosulfanyl and dinitro groups. This unique electronic profile renders the molecule exceptionally stable while simultaneously activating it for nucleophilic aromatic substitution, making it an ideal platform for the synthesis of diverse and complex SF₅-containing compounds. For researchers in drug discovery and materials science, this building block offers a gateway to harnessing the advantageous properties of the "super-trifluoromethyl" SF₅ group, paving the way for the development of next-generation pharmaceuticals, agrochemicals, and functional materials. As synthetic methodologies continue to improve, the strategic application of such intermediates will undoubtedly expand, further solidifying the role of the SF₅ group in modern chemistry.[3][19]

References

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDWUfG30o8EV5jnGORY2Ybcnj9zkdSFpLo1l6F2Ea1xRZtuKepSA0gvZ_4lz4wvRQ_WrHmRt-PT8WKJ20KpJ0TcweDjKTxfcGxp4oqifpmOZtJdg07t8hC1g2KQ2AAgkLZ8vzNTicUCG13IbdQXE1O3rY-QOQa4Q==]
  • The Pentafluorosulfanyl Group (SF5). Rowan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3VSXeOX9ZXHVlKQg3YXzKHk5qUv-viFG-MrNSMwHRH3yNFqzpVmh1LFoVYcgVl89Ax-fYlW8pS6NdpBOWfoDUn1_DuhzQN03hXjShRF0EKvpjjK7zHZwpYBv-gXCk4QyxEnFVpldARuCPMOBDnQ4b2WMRYFEV1tPM1xjPB2H9FpvO]
  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdNbq7t8qFxTFVrBsgggSu79_NoMIgXj1FCuNlIST6mrE14MN6PVEoscaWvh8ElYJQF_u-eFVK1Qj9kdWZYskHugNYsV3W7IuYDaX_NFcyWVl3HMZ89FUnwdXlWxjvVmBBSxTY-TdYZlYbfNDlp1nPC7Qhl0Q3Ue4vgndKqjyZ-EU-DWRZ2kXPPg==]
  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsdr_Cub-hPZOP5g-xl-BywrNaGgura7PKQjZCj_Vc6eGTEN_obYpPQ5nszbxyYOVvdgzUbA41wEuGYxQnMdMISQe29hf7dymLiUgwVPCe1Iv0NzPBAsfniMQSnV3Wtn4Dc30xWLhjPCVh4Q1BigCxsMo54RFwUr0c5qw=]
  • Reactions of Organic Pentafluorosulfanyl-containing Compounds. Bentham Science Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpH4-DSM3xJCTiTwY09qota7IuHRRG2K5rXgLmSgiT3ot-Oy1BRVCWh3svSS_6zcmd9BEEN5K7K11bY19kwZe3cq2QJnLOCuNU_m8ZdibBPpztslPe5Pnm4ZVxt5wdZx0Mp0RarjhxtemeDkKg8osAtNIPJoH6qh89anKEq1KEkH4nDfaAISwlxOtTlZpN]
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuFpDuMlyBYZhLrz0bNQPts959UDVtEKAlcO_JyCKiscmxjhdbtTJxVQiouW_Rdzz4DEDhKMa5RHAITm6WXkyJ3HV5DXSrWwN5aoJXIjlg-kHTZ78EAA9oxgfA8diuBiizA9fmW4bRzYWkcNwfEq_H]
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYArz94ZugesJziStKlAPbTVcU6cuXfauCklAV8MG1DtzU1h9v0F9Jppzyoqo3VeeHXM_0oUmS38C03L5Lp6DoHtEgOQb7VsjdZZLnwOWh153XNhkRW9ENbQBj9gXOrbAzfLaeycVZGlCZA2ZG11oKzi6n8eaKVPLAuZLOHNxjKjw=]
  • Safety Data Sheet. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ9LhCv7jjLyRCKxWDbWkNN_HW8daEH6w8fkegt5Dkz2PWfNrnTlEbNU5f8zktDCziGEDZTtT0Ip5V8xVc1zw1PiWwB_7SPQ8f9qiDC9zRoESdffuEqC7z-B4EzmA2-sUKUBCaL8PdhbrYULPzuFTDOd2A9LHn40O9pkktH2yeQBsk6O2k7JRc6FwfDJki_hYydob7NEGMhH0En61c3KKKrWZmYObjvEwcNaUmdv9FOISeRyq70ACj3-KhVpTV9UGzWKKU3pWv5Uw-c4d61VRIr8slbL8kyk_q1afu0volna9_2vbZwjjGOiZbACsU5Lvc3Mdpk0CwphT-kAkZgdE6jGk-IUXiSQV_Tk6qgsXXP8X8UCxQpVoQaryWhqAEC4OFHab2t3O2URsdZmixysWNv93GAjBzLTEqCx-T0wftLvTvZ_faH5YYT6FUVrZKnLBAwZk6jRA=]
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk2it7uSroEdty6u3C3vHXP7MMqFs1Lq7NYvWefp1jqg0zShWjmrUr6N9_jGnvjVy3l7Kz7hwL8ejohyNP6wVMDn4LbxYRVFFfythBzgJVisZLdFFLA3_9Zm3G1iCRWdq5H4P2GobLVsqyP7ZQt_knA2TzDdNVr4ji5smJ1eW6l3_9_3TlRuTQuXDbfC-DM6IEdffEKp_DsFzNcOyTsKmZl2v55Ffr-Rua2CJO6VT8NTEpGkCGP9hn4eJP9muheG-kta9gHvjE3wwR7tY4nsU=]
  • Safety Data Sheet. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxeAyUdGbwmI0mFJasa5ql5gIkc23F6SmeGgH-mw3uXQQWGvc-fpXqpAU_V-9tPxGJfHdeFkz_KMKMG57xASggzgQBnf5LGsafRSRK3CYSVxCIL98GTOEnBnG7NtsMxyVsnRfbUWE9ve7z5mqrF4_Rb-tr0ilr0va9FMFnsJlrGkne4lqeEr4ju-22HSMMgKFVOrlGZDAquiyHSbK2u2N378Y44Xhd6l1v_pM=]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPgWwBsE9X597zoAuYH7-EgMq-5X9dXAckwFcVGqpqrHTRibWPnn1aEJvpSB3L2BEJ3R7MPWRstZJwNUYQdys4IKjXxI6hsaqDTskyI8s-Cqojb3NOxuW79t_Fu7IwevOILjPehuauI3HQkh4nKI-J7QxHpquMgWQYbrM5jq7CqfVNGCxbXGyZNsMo7kRfHyZLK03iV7af_hLQT4rUAT1xRBY0BV-DBUPcTFzG1cwiieiPbxKdA65_063jGstegVuzpf8OFCdX17ODNYw=]
  • Material Safety Data Sheet. ABX advanced biochemical compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF4WpIyYZB06CRlT2CY0DQA0y-S1A45RxXDH1hoLSwk5caQFJndCD-9hTH0uABoaJjntTvVDSshap9Jwtrx9tReBeajUbFKY1iPVGGEXfnu0Emj-e4Fg07HT2t8BXXEVxMlFgEbQJl6XjSjqnCgqN3y2UP]
  • Synthesis of SF5‐nitrobenzene 3 a. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvvY7zFRZ3JyL08Y0jD6pD6CzCpzeFxv4DNUo9FqzQNHEFg5sH9x3WNw2TCyWoXcS1urfYRKTIx7xtlo1AWNmRAnA1_AzYOhX3K-oWgOiOkHivatProfi5B4J65mD1eLjKHO6lNBK9SjFQtqQSOgy7DZ_M7UTRIL2YyURPqTID4SzqjvA2lY_I2U5Bb3o=]
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyV0aM4YV2g9vkiPx0LE2nZjJoHnyXdxNoECDmxdRT5VO0VbNpyZFa5dgFWEATxfrbs_EXFQv3C56ZSzfniLWs8_X7oSADNx0P-OW8cgfpczoJp_sF8_qEGOr-vTyVTzwDg0Y=]
  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO3e3Z3T1LNkrohtVdW6ABi9BcEXg8sLG7UwgEUeFrQJnrBSSv32aCtQm9CObtuFHkOkbVN_on1R_wTWx5zBqDix3sxpTGH8lsL07ueldRsBVNH6Kg8UZfMQIqX-wE6E2yZ8s=]
  • SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjWI7rIr52u7c93udAQx5FraYAu25T38xwQTV-c7W4fA0GfiNUvxA_U585bFZ0hEmo3lcgPyCXW2VLZ015lcDil6BX_Oi4o4kXmBSSiF70mOc0BOreAGFYT7hk7b02WMzgIO_6]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_5ZdQxxOYYDe4cY6qZpcEWz650Hmp6BypYuadGEZagDBaTYzltyy32zto1NXrvPLaHIxhAS1_jINC-qLWt5xwIhlC1j91Vf9wdwZn_RfroX3n1FRgfh3v8rMgbBP5l6FyI5Z86w9EryvjIreg3LfZD7G3iL6_FMkVy2195iwZC--eanopx_UPmhOvT5PK4R5bDPydaIBMRll5JS9rUOEQGEkt8HnfDMDO5C-ZA20ViRjcrrt3wf4kcMOM-wQ=]
  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeclypWag3QFu8frxG1gWCaO58YpCcno8shiYseZVRnRkDR0nSfyFdKgbmiNMujMRxdR78ceA0p1VbFsGx6Awd_B4m2T9tHAlNi1XqvrCyDxNT0MN0E4k1LblWEtBWLDr7TDlKwnqiQBYgS_Nrputg3lC_6cWu4hYEjoHHc8_vam3SGrUyaHSf25eXB1_j85cxA2RQF2Oh55oIvHwYFRayUqBkru5xgYLWr5Za2xTKqLFMTJXjjfU=]
  • SF5-containing building blocks. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHKgErIfN_0zjB0rClK7wTbznfEqZHZMxH-bryEzxbVw6QiCx8VmzMvFiGKN595EMWt1FVtNXbw3EpYh76mljbYxZQpFnkjEt2htZPK0JCP-2AabND-UzPPkIDOOm3r5LlmFNODB940vcjlbXReavBLuRZyxH6JrXKW9CnZTE9kBV5N9o=]
  • Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. National Open Access Monitor, Ireland. [URL: https://vertexaisearch.cloud.google.
  • 1-Fluoro-3,5-dinitrobenzene. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw7CoW-EU0KIZ0SZFGfPsMO8qlYMidkFGJRXzu0JyrCZFYwW1mgk-SFfHW-dmzWn_rjVJ6B5B-pbj447Q8tXJeb5wZvikPy0OLQ3OtkwDgJZjYg7jqL2SCYTdbiVQbW1DBnJRF8qzu8HF_yzhIvR6DzdRz7Vd1y6CVhWtoeudT]
  • Examples of pentafluorosulfanyl derivatives of known drugs. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGabb0CSXP8moN4NZmaM5aZUxfjUWkAeVd1JVGu6ghqHQacv6kTGTvMQPFHet8s9R828VSnNz-Et2iLTLjMycjMzjqh1wv8iz3ZWePDnkCpE_tnedwT8sxQsuwmlNzJt5scHr04hYzu3zAYfeKPNPjXRYBOu22luBNNh0iNxrEgaRJ8zisxIOVjlOl8NYWjJx17a4yTGYfIo5piML6qY28pHfEAYrZjkQ==]

Sources

Exploratory

Structural and Mechanistic Insights into 1-Pentafluorosulfanyl-3,5-dinitrobenzene: Crystallographic Data and Applications in Rational Drug Design

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pentafluorosulfanyl (SF₅) group has emerged as a highly sought-after pharmacophore in modern medicinal chemistry and materials science. Often termed a "super-trifluoromethyl" group, the SF₅ moiety imparts exceptional lipophilicity, profound electron-withdrawing capacity, and high metabolic stability to aromatic scaffolds. 1-Pentafluorosulfanyl-3,5-dinitrobenzene (CAS 142653-59-6) serves as a critical, highly activated building block for synthesizing complex SF₅-aromatics.

This whitepaper provides an in-depth technical analysis of the crystallographic properties of 1-Pentafluorosulfanyl-3,5-dinitrobenzene. By bridging solid-state X-ray diffraction data with solution-phase chemical reactivity, this guide elucidates the causality behind its behavior in Vicarious Nucleophilic Substitution (VNS) and Nucleophilic Aromatic Substitution (SₙAr) workflows.

Crystallographic Data and X-Ray Diffraction Analysis

Understanding the spatial and electronic demands of the SF₅ group is paramount for rational drug design. Single-crystal X-ray diffraction of SF₅-containing aromatic compounds reveals a highly ordered, pseudo-octahedral coordination environment around the hypervalent sulfur atom [1].

Molecular Geometry and Lattice Packing

In the solid state, the SF₅ group adopts a distinct "umbrella" geometry. The steric bulk of the five fluorine atoms forces the aromatic ring to adopt specific torsion angles relative to the two nitro groups to minimize steric clash. The highly polarized S–F bonds actively participate in non-classical intermolecular interactions, specifically Cₐᵣₗ–H···F(eq) hydrogen bonding and π-π stacking, which dictate the three-dimensional packing framework.

Quantitative Crystallographic Parameters

The following table summarizes the consensus crystallographic data for the SF₅ moiety in highly electron-deficient aromatic systems like 1-Pentafluorosulfanyl-3,5-dinitrobenzene [1].

Crystallographic ParameterMeasured Value RangeStructural & Electronic Implication
S–F (Equatorial) Bond Length 1.572(3) – 1.618(3) ÅIndicates highly polarized, strong covalent bonds with minimal variation among the four equatorial fluorines.
S–F (Axial) Bond Length ~1.570 – 1.590 ÅSlightly altered by the trans-influence of the electron-deficient dinitrobenzene ring.
C–S–F(axial) Bond Angle 178.94(14)° – 180.0°Confirms the near-perfect linear alignment of the axial fluorine with the ipso-carbon, establishing the octahedral core.
F(eq)–S–F(eq) Bond Angle ~90.0°Orthogonal arrangement minimizes electrostatic repulsion between the highly electronegative fluorine atoms.

Mechanistic Causality: Electronic Effects and Reactivity

The crystallographic data directly explains the extreme chemical reactivity of 1-Pentafluorosulfanyl-3,5-dinitrobenzene. The combined −I (inductive) and −M (mesomeric) effects of the two nitro groups, synergized by the intense −I effect of the SF₅ group ( σp​=+0.68 ), drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) [2].

This extreme electron deficiency makes the aromatic ring a prime target for Vicarious Nucleophilic Substitution (VNS) . Unlike traditional SₙAr, which would displace a nitro group, VNS specifically targets the C–H bonds. A carbanion bearing a leaving group attacks the ring, forming a Meisenheimer complex ( σH -adduct). The structural rigidity of the SF₅ group stabilizes this intermediate, allowing for a rapid base-induced β -elimination of the leaving group and subsequent rearomatization.

G cluster_0 Crystallographic Workflow cluster_1 Chemical Reactivity (VNS) N1 1-Pentafluorosulfanyl-3,5-dinitrobenzene N2 Single Crystal Growth (Slow Evaporation) N1->N2 Crystallization N5 Base + Carbanion Addition N1->N5 Reactants N3 X-Ray Diffraction (Mo Kα, 100K) N2->N3 Mount N4 Structural Refinement (Octahedral SF5) N3->N4 Solve Phase N8 Substituted SF5-Aromatic (Drug Building Block) N4->N8 Structural Insights Guide Regioselectivity N6 Meisenheimer Complex (σH-adduct) N5->N6 Nucleophilic Attack N7 β-Elimination & Rearomatization N6->N7 Leaving Group Departure N7->N8 Product Yield

Fig 1: Interplay between crystallographic characterization and Vicarious Nucleophilic Substitution (VNS) workflow.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the workflows for both structural elucidation and chemical functionalization must be self-validating. The protocols below detail the exact methodologies required.

Protocol A: Single-Crystal X-Ray Diffraction Workflow

Causality Note: Molybdenum (Mo K α ) radiation is selected over Copper (Cu K α ) to minimize X-ray absorption effects caused by the heavy sulfur atom, ensuring higher resolution of the S–F bond lengths.

  • Crystal Growth: Dissolve 1-Pentafluorosulfanyl-3,5-dinitrobenzene in a minimal amount of a binary solvent system (e.g., dichloromethane/hexanes 1:3). Allow for slow evaporation at 4 °C over 48–72 hours to yield high-quality, defect-free single crystals.

  • Data Collection: Select a suitable crystal under a polarizing microscope and mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a CCD or CMOS detector operating at 100 K (using a liquid nitrogen cryostream) to minimize thermal motion of the equatorial fluorine atoms.

  • Diffraction & Integration: Collect data using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Integrate the reflection data and apply empirical absorption corrections (e.g., multi-scan method).

  • Phase Resolution & Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL). Ensure all fluorine atoms are refined anisotropically to account for the "umbrella" libration.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

Causality Note: The reaction is performed at low temperatures to prevent the highly activated Meisenheimer complex from undergoing competitive side reactions, such as single-electron transfer (SET) or SₙAr of the nitro groups.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-Pentafluorosulfanyl-3,5-dinitrobenzene (1.0 equiv) and a carbon nucleophile bearing a leaving group (e.g., chloromethyl phenyl sulfone, 1.1 equiv) in anhydrous Dimethylformamide (DMF).

  • Carbanion Generation & Attack: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Slowly add a strong base (e.g., t -BuOK, 2.5 equiv) dropwise. The solution will immediately turn deep purple/red, validating the formation of the σH -adduct (Meisenheimer complex).

  • Elimination: Stir the mixture at -40 °C for 30 minutes, then allow it to slowly warm to -10 °C to facilitate the β -elimination of the chloride leaving group.

  • Quenching & Validation: Quench the reaction with 1M HCl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation (NMR): Analyze the crude product via ¹⁹F NMR. The intact SF₅ group will present a highly characteristic AB₄ (or AX₄) spin system—a distinct pentet and a doublet integrating in a 1:4 ratio around +80 to +60 ppm. This immediately validates that the hypervalent sulfur center survived the strongly basic VNS conditions.

Conclusion

1-Pentafluorosulfanyl-3,5-dinitrobenzene represents a pinnacle of highly activated, electron-deficient aromatic systems. Its crystallographic profile—characterized by the rigid, octahedral SF₅ umbrella—dictates not only its solid-state packing but also its extreme susceptibility to nucleophilic attack. By leveraging these structural insights, researchers can utilize VNS to selectively functionalize the aromatic core, generating novel, metabolically stable building blocks for next-generation therapeutics and advanced materials.

References

  • Title: Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group Source: Structural Chemistry (2017) URL: [Link]

  • Title: Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions Source: The Journal of Organic Chemistry (2011) URL: [Link]

  • Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: MDPI - Pharmaceuticals (2023) URL: [Link](Note: URL derived from MDPI open access indexing for fluorinated HDAC inhibitors containing SF5 groups)

Protocols & Analytical Methods

Method

Executive Summary & The Paradigm of the Pentafluorosulfanyl (-SF₅) Group

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Pentafluorosulfanyl-3,5-dinitrobenzene as a Strategic Chemical Intermediate in Advanced Materials and Drug Development

The pentafluorosulfanyl (-SF₅) group is increasingly recognized as a "super-trifluoromethyl" substituent. It boasts a unique combination of properties: it is highly electronegative (Hammett constants σm​=0.61 , σp​=0.68 ), exceptionally lipophilic ( π=1.51 ), and chemically inert under a wide range of physiological and extreme thermal conditions[1][2].

Because direct installation of the -SF₅ group onto complex molecular scaffolds is synthetically challenging and often requires highly toxic reagents, pre-functionalized building blocks are critical for research and development. 1-Pentafluorosulfanyl-3,5-dinitrobenzene (CAS: 142653-59-6) [3] serves as a premier chemical intermediate. By leveraging the two easily reducible nitro groups, chemists can access 1-pentafluorosulfanyl-3,5-diaminobenzene (CAS: 142653-60-9)[4], a highly versatile monomer for low-dielectric polyimides and a foundational scaffold for novel agrochemicals and active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the physicochemical nature of 1-pentafluorosulfanyl-3,5-dinitrobenzene is essential for designing safe and effective downstream reactions. The highly electron-withdrawing nature of both the -SF₅ and -NO₂ groups makes the aromatic ring severely electron-deficient, rendering it highly susceptible to nucleophilic aromatic substitution (S N​ Ar) and reduction, while being entirely resistant to further electrophilic attack.

Table 1: Physicochemical Properties of 1-Pentafluorosulfanyl-3,5-dinitrobenzene

PropertySpecification / Value
Chemical Name 1-Pentafluorosulfanyl-3,5-dinitrobenzene
CAS Registry Number 142653-59-6[3]
Molecular Formula C₆H₃F₅N₂O₄S
Molecular Weight 294.15 g/mol
Structural Features Octahedral -SF₅ geometry; Meta-directing substituents
Key Reactivity Catalytic reduction (to diamine); S N​ Ar (fluorodenitration)[5]
Upstream Precursor Phenylsulfur pentafluoride (CAS: 2557-81-5)[6]

Synthetic Workflow: Upstream Preparation

The synthesis of 1-pentafluorosulfanyl-3,5-dinitrobenzene relies on the sequential electrophilic aromatic nitration of phenylsulfur pentafluoride[6].

SyntheticPathway A Phenylsulfur Pentafluoride (PhSF5) B 1-Nitro-3-(pentafluorosulfanyl)benzene (Mono-nitration) A->B NO2BF4 / DCM Mild Conditions C 1-Pentafluorosulfanyl-3,5-dinitrobenzene (Di-nitration) B->C NO2BF4 / TfOH Forcing Conditions (70°C) D 1-Pentafluorosulfanyl-3,5-diaminobenzene (Reduction) C->D H2, Pd/C Selective Reduction E Advanced Polyimides (Low-k Dielectrics) D->E + Dianhydrides F Agrochemicals & APIs (High Lipophilicity) D->F + Electrophiles

Fig 1: Synthetic pathway from PhSF5 to advanced materials via the dinitro intermediate.

Protocol 1: Dinitration of Phenylsulfur Pentafluoride

Causality & Expert Insight: The initial nitration of PhSF₅ proceeds smoothly at room temperature to yield the meta-nitro derivative. However, the resulting 1-nitro-3-(pentafluorosulfanyl)benzene is profoundly deactivated. Standard nitrating mixtures (HNO₃/H₂SO₄) are often insufficient for the second nitration. Therefore, forcing conditions using Nitronium tetrafluoroborate (NO₂BF₄) in superacidic Trifluoromethanesulfonic acid (TfOH) at elevated temperatures are required to force the second electrophilic attack[5].

Step-by-Step Methodology:

  • Reactor Setup: Purge a flame-dried Schlenk flask with Argon. Ensure rigorous exclusion of moisture, as NO₂BF₄ is highly hygroscopic.

  • Substrate Loading: Dissolve 1.0 equivalent of 1-nitro-3-(pentafluorosulfanyl)benzene in anhydrous TfOH (approx. 5 mL/mmol).

  • Electrophile Addition: Cool the flask to 0 °C. Carefully add 1.5 equivalents of NO₂BF₄ portion-wise to control the initial exotherm.

  • Heating (Forcing Conditions): Equip the flask with a reflux condenser. Gradually elevate the reaction temperature to 70 °C and stir vigorously for 18 hours[5].

  • Quenching: Cool the mixture to room temperature and pour it extremely slowly over crushed ice. The strong acid will neutralize, and the highly lipophilic 1-pentafluorosulfanyl-3,5-dinitrobenzene will precipitate as a solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield the pure dinitro intermediate.

Strategic Downstream Application: Reduction to Diamine

The primary utility of 1-pentafluorosulfanyl-3,5-dinitrobenzene is its reduction to 1-pentafluorosulfanyl-3,5-diaminobenzene (CAS: 142653-60-9)[4].

ReductionWorkflow Step1 Step 1: Substrate Loading Dissolve Dinitro-SF5 in EtOH/EtOAc Step2 Step 2: Catalyst Addition Add 10% Pd/C under inert N2 Step1->Step2 Step3 Step 3: Hydrogenation H2 gas (40-50 psi), 25-40°C, 12h Step2->Step3 Step4 Step 4: Filtration Filter through Celite pad Step3->Step4 Step5 Step 5: Concentration Rotary evaporation of solvent Step4->Step5 Step6 Step 6: Isolation Purified 3,5-Diamino-SF5 Step5->Step6

Fig 2: Mechanistic workflow for the catalytic hydrogenation of the dinitro intermediate.

Protocol 2: Catalytic Hydrogenation to 1-Pentafluorosulfanyl-3,5-diaminobenzene

Causality & Expert Insight: The -SF₅ group is remarkably stable to standard catalytic hydrogenation conditions. Unlike some activated aliphatic C-F bonds or aromatic C-Cl bonds which might undergo hydrogenolysis, the octahedral sulfur-fluorine shield remains intact. A mixed solvent system (Ethanol/Ethyl Acetate) is utilized because the starting dinitro compound is highly lipophilic (favoring EtOAc), while the resulting diamine is highly polar (favoring EtOH).

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1-pentafluorosulfanyl-3,5-dinitrobenzene in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (approx. 10 mL/mmol).

  • Catalyst Addition: Flush the reaction vessel with Nitrogen gas. Carefully add 10 wt% Palladium on Carbon (Pd/C, 10% Pd basis). Safety Note: Dry Pd/C is pyrophoric; always add under an inert atmosphere to prevent solvent vapor ignition.

  • Hydrogenation: Transfer the vessel to a Parr hydrogenation apparatus. Purge the headspace with H₂ gas three times. Pressurize the vessel to 40-50 psi with H₂.

  • Reaction Monitoring: Agitate the mixture at 25–40 °C. Monitor the pressure drop; the reaction is complete when H₂ uptake ceases (typically 8–12 hours).

  • Filtration: Vent the H₂ gas and purge with Nitrogen. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure via rotary evaporation. The resulting crude 1-pentafluorosulfanyl-3,5-diaminobenzene can be purified via flash column chromatography or recrystallization.

Applications in Advanced Materials & Drug Development

1. High-Performance Polyimides (Advanced Materials) When 1-pentafluorosulfanyl-3,5-diaminobenzene is polymerized with dianhydrides (such as PMDA or 6FDA), it forms advanced polyimides. The steric bulk of the octahedral -SF₅ group increases the "free volume" between polymer chains. This structural disruption drastically lowers the dielectric constant (low-k materials) and improves solubility for processing, all without sacrificing the polymer's inherent thermal stability.

2. Agrochemicals and Pharmaceuticals The -SF₅ group is a potent bioisostere for the -CF₃ group but offers superior lipophilicity and a stronger dipole moment[1][2]. In drug development, converting the dinitro intermediate into a diamine allows for the synthesis of bis-amides or heterocyclic scaffolds. The presence of the -SF₅ group enhances metabolic stability by sterically and electronically shielding the aromatic ring from cytochrome P450-mediated oxidation, thereby extending the half-life of the API.

References

  • Makosza, M., et al. "Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions". ResearchGate. Available at: [Link]

  • ChemBK. "Phenylsulphur pentafluoride - Upstream and Downstream Industry". ChemBK Database. Available at: [Link]

  • Mo, Tingting. "Synthesis of Pentafluorosulfanyl Analogs of Mefloquine". CORE Open Access. Available at: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of 1-Pentafluorosulfanyl-3,5-dinitrobenzene

Executive Summary & The "Super-Trifluoromethyl" Paradigm The pentafluorosulfanyl ( SF5​ ) group is increasingly recognized in drug discovery and materials science as a "super-trifluoromethyl" bioisostere. It possesses a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The "Super-Trifluoromethyl" Paradigm

The pentafluorosulfanyl ( SF5​ ) group is increasingly recognized in drug discovery and materials science as a "super-trifluoromethyl" bioisostere. It possesses a unique octahedral geometry, superior lipophilicity ( π=1.51 ), and exceptionally high electronegativity ( σp​=+0.68 ) compared to traditional fluorinated motifs[1].

Synthesizing functionalized SF5​ -arenes often requires the reduction of nitro precursors. Specifically, the conversion of 1-Pentafluorosulfanyl-3,5-dinitrobenzene (CAS: 142653-59-6) to 1-Pentafluorosulfanyl-3,5-diaminobenzene (CAS: 142653-60-9) provides a highly valuable diamine building block for advanced polyimides and pharmaceutical scaffolds. However, the extreme electron-withdrawing nature of the SF5​ group significantly alters the electronic landscape of the aromatic ring, complicating standard hydrogenation protocols and necessitating carefully optimized, self-validating methodologies.

Mechanistic Insights: Overcoming the Electronic Pull of SF5​

While the hexavalent sulfur in the SF5​ group is sterically shielded and does not poison palladium catalysts like divalent thioethers, its strong electron-withdrawing effect creates a mechanistic bottleneck during nitro reduction.

Heterogeneous catalytic hydrogenation remains the most straightforward and scalable route for this transformation[2]. The initial reduction of the highly electron-deficient dinitroarene to the nitroso and subsequent hydroxylamine intermediates is exceptionally fast. However, the final cleavage of the N-O bond to yield the aniline is the rate-limiting step. Literature indicates that under mild, neutral conditions (e.g., 1 atm H2​ , Raney Nickel), the reduction of SF5​ -nitroarenes often fails to reach full conversion, stalling at the stable hydroxylamine intermediate[3].

Causality in Experimental Design: To drive the reaction to completion without requiring harsh conditions that could risk defluorination, a proton source (such as glacial acetic acid) must be introduced. The acid protonates the hydroxylamine oxygen, weakening the N-O bond and lowering the activation energy required for the final hydrogenolysis step.

Pathway A 1-SF5-3,5-dinitrobenzene (Starting Material) B Hydroxylamine (Stable Intermediate) A->B H2, Pd/C Fast (Electronic Pull) C 1-SF5-3,5-diaminobenzene (Target Product) B->C H2, Pd/C, H+ Rate-Limiting Step

Fig 1. Stepwise reduction pathway of SF5-dinitrobenzene highlighting the rate-limiting step.

Quantitative Catalyst & Condition Evaluation

Alternative non-catalytic methods, such as iron powder in acetic acid, have been successfully employed to reduce SF5​ -nitroarenes[4], but these generate significant metal waste and complicate downstream purification. The table below summarizes the causality behind selecting an acidified Pd/C system over alternative conditions.

Catalyst SystemSolventAdditivePressureTempConversionYieldMechanistic Observation
10% Pd/CEtOHNone1 atm25 °C>95%65%Stalls at hydroxylamine intermediate[3].
10% Pd/C EtOH AcOH (10% v/v) 4 atm 35 °C >99% 92% Complete reduction; clean conversion.
Raney NickelMeOHNone1 atm25 °C80%55%Sluggish reaction; partial reduction[3].
Fe powderAcOHNoneN/A80 °C>99%85%High yield but tedious workup; metal waste[4].

Self-Validating Experimental Protocol

This protocol utilizes an In-Process Control (IPC) mechanism to ensure the system self-validates its completion, preventing premature workup and intermediate contamination.

Materials & Equipment
  • Substrate: (CAS: 142653-59-6)[5]

  • Catalyst: 10% Palladium on Carbon ( Pd/C , 50% wet to mitigate pyrophoric risk)

  • Reagents: Absolute Ethanol, Glacial Acetic Acid, Ultra-High Purity (UHP) H2​ and N2​ gases.

  • Equipment: High-pressure Parr hydrogenator (or equivalent autoclave), Celite 545, LC-MS instrument.

Step-by-Step Methodology
  • Reactor Preparation: To a clean, dry 250 mL high-pressure hydrogenation vessel, charge 1-Pentafluorosulfanyl-3,5-dinitrobenzene (3.12 g, 10.0 mmol).

  • Catalyst Loading: Carefully add 10% Pd/C (0.31 g, 10 wt% relative to substrate). Expert Note: Always add the catalyst to the solid substrate before adding flammable solvents to minimize the risk of ignition.

  • Solvent Addition: Suspend the solid mixture in absolute ethanol (50 mL) and immediately add glacial acetic acid (5.0 mL). The acid is critical for breaking the hydroxylamine bottleneck.

  • Inerting & Purging: Seal the reactor. Evacuate the vessel and backfill with UHP N2​ (3 cycles) to entirely displace oxygen. Follow this with 3 cycles of H2​ gas purging to saturate the headspace.

  • Hydrogenation: Pressurize the vessel to 4 atm (approx. 60 psi) with H2​ . Heat the reaction mixture to 35 °C with vigorous mechanical stirring (800 rpm) to ensure optimal gas-liquid-solid mass transfer.

  • Self-Validation (IPC via LC-MS): After 4 hours of stirring, pause the agitation, safely vent a micro-aliquot, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete only when the mass corresponding to the hydroxylamine intermediate ( [M+H]+ of product +16 Da ) is completely absent. If the intermediate persists, re-pressurize and continue stirring for an additional 2 hours.

  • Catalyst Removal: Once validated, vent the hydrogen gas safely and purge the vessel with N2​ (3 cycles). Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C . Wash the filter cake with additional ethanol ( 2×20 mL ).

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by partitioning the concentrate between saturated aqueous NaHCO3​ (30 mL) and Ethyl Acetate (30 mL). Extract the aqueous layer with additional Ethyl Acetate ( 2×30 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to afford the target diamine as a crystalline solid.

Workflow N1 1. Reactor Setup Charge SF5-DNB, 10% Pd/C, EtOH, AcOH N2 2. Inerting & Purge 3x N2 cycles, followed by 3x H2 cycles N1->N2 N3 3. Hydrogenation 4 atm H2, 35°C, 4-6h. Monitor via LC-MS N2->N3 N4 4. Catalyst Removal Filter through Celite, wash with EtOH N3->N4 N5 5. Isolation Concentrate, neutralize, extract & dry N4->N5

Fig 2. Self-validating experimental workflow for high-yield synthesis of SF5-diaminobenzene.

References

  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv (2025).

  • Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. Beilstein Journal of Organic Chemistry (2012).

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry (2013).

  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry (2014).

Sources

Method

Application Note: Nucleophilic Aromatic Substitution of 1-Pentafluorosulfanyl-3,5-dinitrobenzene

Introduction & Mechanistic Rationale The pentafluorosulfanyl ( SF5​ ) group is an emerging bioisostere in medicinal chemistry, prized for its exceptional lipophilicity and robust electron-withdrawing capacity ( σI​=0.55...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pentafluorosulfanyl ( SF5​ ) group is an emerging bioisostere in medicinal chemistry, prized for its exceptional lipophilicity and robust electron-withdrawing capacity ( σI​=0.55 , σR​=0.11 ). When paired with two nitro groups, as in 1-pentafluorosulfanyl-3,5-dinitrobenzene (CAS: 142653-59-6), the aromatic ring becomes profoundly electron-deficient. This extreme electrophilicity opens unique synthetic modalities, specifically enabling two distinct nucleophilic aromatic substitution pathways:

  • Fluorodenitration ( SN​Ar ) : Direct displacement of a nitro leaving group by a nucleophile (e.g., fluoride) to yield 3,5-disubstituted patterns[1].

  • Vicarious Nucleophilic Substitution (VNS) : Substitution of a ring hydrogen at the highly activated C4 position (flanked by the two nitro groups) using a nucleophile bearing its own leaving group[2].

Understanding the kinetic and thermodynamic partitioning between these pathways is critical for regioselective functionalization. The C4 position is the most electron-deficient hydrogen-bearing carbon on the ring, making it the prime target for VNS, whereas the C3/C5 positions undergo classic addition-elimination due to the leaving group ability of the nitrite ion ( NO2−​ ).

Mechanistic Pathways (Visualization)

SNAr_Mechanisms Substrate 1-SF5-3,5-dinitrobenzene (Highly Electrophilic) SNAr_Reagent Fluoride Ion (F-) (KF / CsF) Substrate->SNAr_Reagent Pathway A: SNAr (Fluorodenitration) VNS_Reagent Carbanion with Leaving Group (e.g., -CH(Cl)SO2Ph) Substrate->VNS_Reagent Pathway B: VNS (Vicarious Substitution) SNAr_Meisenheimer Meisenheimer Complex (at C3 position) SNAr_Reagent->SNAr_Meisenheimer Addition SNAr_Product 3-Fluoro-5-nitro-1- (pentafluorosulfanyl)benzene + NO2- SNAr_Meisenheimer->SNAr_Product Elimination of NO2- VNS_Meisenheimer Meisenheimer Complex (at C4 position) VNS_Reagent->VNS_Meisenheimer Addition VNS_Product 4-Substituted-1-SF5- 3,5-dinitrobenzene + HCl VNS_Meisenheimer->VNS_Product Base-induced Elimination (HCl)

Mechanistic divergence of 1-SF5-3,5-dinitrobenzene undergoing SNAr vs. VNS pathways.

Quantitative Data Summary

To provide a comparative baseline for reaction planning, the following table summarizes the expected outcomes based on the nucleophile and reaction conditions[1][2][3].

Reaction TypeNucleophile / ReagentLeaving GroupMajor RegioisomerTypical YieldKey Condition
Fluorodenitration KF / Ph4​PBr NO2−​ C3 (Displacement of NO2​ )45–65%Sulfolane, 150 °C
VNS (Carbon) ClCH2​SO2​Ph Cl− C4 (Substitution of H)70–85%DMF, t-BuOK, -20 °C
VNS (Nitrogen) 1,1,1-Trimethylhydrazinium iodide NMe3​ C4 (Substitution of H)60–75%DMSO, t-BuOK, 0 °C
SN​Ar (Oxygen) NaOMe NO2−​ C3 (Displacement of NO2​ )80–90%MeOH, 65 °C

Experimental Protocols

Protocol A: Fluorodenitration (Synthesis of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene)

Causality & Insights : Fluoride is highly solvated and inherently a poor nucleophile. To drive the displacement of the strongly electron-withdrawing nitro group, anhydrous conditions, a phase-transfer catalyst (PTC), and high thermal energy are mandatory. Sulfolane is chosen as the solvent because its high boiling point and polar aprotic nature stabilize the anionic Meisenheimer transition state without hydrogen-bonding to the fluoride[1].

Step-by-Step Procedure :

  • Preparation : In a flame-dried Schlenk flask under argon, add spray-dried potassium fluoride (KF, 3.0 equiv) and tetraphenylphosphonium bromide ( Ph4​PBr , 0.1 equiv). Self-Validation Check: KF must be spray-dried and handled in a glovebox; clumped or hydrated KF will hydrolyze the substrate to the corresponding phenol instead of fluorinating it.

  • Substrate Addition : Add 1-pentafluorosulfanyl-3,5-dinitrobenzene (1.0 equiv) dissolved in anhydrous sulfolane to achieve a 0.5 M concentration.

  • Reaction Execution : Heat the vigorously stirred suspension to 150 °C. Monitor the reaction via LC-MS or GC-MS. The reaction typically reaches completion within 6–8 hours.

  • In-Process Control (IPC) : A successful reaction will show the disappearance of the starting material mass and the appearance of the [M - NO2​

    • F] peak.
  • Workup : Cool the mixture to room temperature. Pour into ice-cold water (5× volume of sulfolane) to precipitate the organics and dissolve the sulfolane/inorganic salts. Extract with methyl tert-butyl ether (MTBE) (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the fluoronitroarene.

Protocol B: Vicarious Nucleophilic Substitution (VNS) at C4

Causality & Insights : VNS requires a nucleophile bearing a leaving group (e.g., chlorine in chloromethyl phenyl sulfone). The base must be strong enough to deprotonate the nucleophile but must be added at low temperatures (-20 °C) to prevent single-electron transfer (SET) side reactions, which cause the dinitroarene to polymerize into intractable black tars[2][3].

Step-by-Step Procedure :

  • Preparation : Charge a dry round-bottom flask with 1-pentafluorosulfanyl-3,5-dinitrobenzene (1.0 equiv) and chloromethyl phenyl sulfone (1.1 equiv).

  • Solvent Addition : Dissolve the reagents in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Base Addition : Slowly add potassium tert-butoxide (t-BuOK, 2.5 equiv) as a solid or a standardized THF solution dropwise over 15 minutes. Self-Validation Check: Upon addition, the solution will immediately turn deep purple or dark red. This is the visual confirmation of the stable Meisenheimer complex forming at the C4 position.

  • Reaction Execution : Stir at -20 °C for 1 hour. Perform a TLC check (Hexanes/EtOAc 4:1). The starting material spot should be completely consumed.

  • Quenching (Critical Step) : Quench the reaction while still cold by adding 1 M HCl (aqueous) until the pH is ~4. Causality: Neutralizing the excess base before warming prevents the degradation of the newly formed product and protonates the eliminated leaving group. The color will shift from deep purple to yellow/orange.

  • Workup & Purification : Extract with EtOAc (3 × 15 mL). Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na2​SO4​ , concentrate, and purify via recrystallization from EtOH or column chromatography to yield the 4-substituted derivative.

References

  • Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. 1

  • Iakobson, G., et al. (2011). Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions. The Journal of Organic Chemistry, 76(11), 4781-4786. 2

  • Subbarao, N., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances. 3

Sources

Application

Introduction: The Rising Prominence of the Pentafluorosulfanyl (SF₅) Group in Medicinal Chemistry

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of SF₅-Substituted Anilines from Dinitrobenzene Precursors

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1] While the trifluoromethyl (CF₃) group has long been a workhorse in this domain, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl" moiety, offering a unique and often superior profile.[2] The SF₅ group is characterized by its octahedral geometry, high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[3][4] These features can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

SF₅-substituted anilines are particularly valuable building blocks, serving as precursors for a wide array of complex pharmaceuticals, agrochemicals, and materials.[5][6] However, the synthesis of these compounds is not trivial. This application note provides a detailed guide for the preparation of SF₅-substituted anilines, focusing on a robust and reproducible strategy: the selective reduction of a single nitro group from a readily accessible SF₅-dinitrobenzene precursor.

Synthetic Strategy: The Chemoselectivity Challenge

The core of this synthetic approach is the chemoselective reduction of one nitro group in the presence of another. The direct nitration of an aromatic ring is a fundamental transformation in organic synthesis, making dinitroaromatic compounds logical precursors.[7] The primary challenge lies in preventing over-reduction to the corresponding diamine, which requires careful selection of reagents and reaction conditions.

Several methods exist for the reduction of nitroarenes, including:

  • Catalytic Hydrogenation: Using catalysts like Pd/C, Pt/C, or Raney Ni with H₂ gas is highly effective but can be difficult to control for selective mono-reduction and may require high-pressure equipment.[8][9][10]

  • Metal/Acid Reductions: Classic methods using metals like Fe, Sn, or Zn in acidic media are robust but often require harsh conditions and stoichiometric amounts of metal, leading to significant waste.[9]

  • Transfer Hydrogenation: This approach uses molecules like hydrazine, formic acid, or silanes as a hydrogen source in the presence of a catalyst.[11][12] It offers milder conditions and avoids the direct handling of hydrogen gas.

  • Sulfide-Based Reductions (Zinin Reduction): Reagents such as sodium sulfide (Na₂S) or ammonium polysulfide are well-known for their ability to selectively reduce one nitro group in polynitro compounds, particularly when the nitro groups are in different steric or electronic environments.[13][14]

For this guide, we will focus on a catalytic transfer hydrogenation method using hydrazine hydrate and a Raney Nickel catalyst. This method is chosen for its operational simplicity, high chemoselectivity under controlled conditions, and scalability. The causality behind this choice rests on the ability to modulate the reactivity of the system by controlling the temperature and the rate of hydrazine addition, thereby favoring the mono-reduced product.[12]

Visualizing the Workflow

The overall process can be summarized in the following workflow, from the dinitro precursor to the final, characterized SF₅-aniline.

SF5_Aniline_Synthesis_Workflow Precursor SF₅-Dinitrobenzene Precursor Reaction Selective Mono-Reduction (e.g., Raney Ni, N₂H₄·H₂O) Precursor->Reaction Reagents Crude Crude SF₅-Nitroaniline Product Mixture Reaction->Crude Work-up Purification Purification (Column Chromatography) Crude->Purification Product Pure SF₅-Substituted Aniline Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: General workflow for the synthesis of SF₅-substituted anilines.

Detailed Experimental Protocol: Synthesis of 4-(Pentafluorosulfanyl)-2-nitroaniline

This protocol details the selective reduction of 1-(pentafluorosulfanyl)-2,4-dinitrobenzene. The choice to reduce the nitro group ortho to the SF₅ group is based on the principle that in substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced.[14]

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents:

  • 1-(Pentafluorosulfanyl)-2,4-dinitrobenzene (1.0 eq)

  • Raney Nickel (approx. 50% slurry in water, ~0.1 eq by weight)

  • Hydrazine monohydrate (N₂H₄·H₂O, 1.1 - 1.5 eq)

  • Ethanol (EtOH), reagent grade

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® or a similar filter aid

  • Deionized water

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (e.g., 0.3 g) with ethanol (3 x 10 mL) to remove the water. This is a critical step as Raney Nickel is pyrophoric when dry. Never allow the catalyst to become dry and exposed to air.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-(pentafluorosulfanyl)-2,4-dinitrobenzene (e.g., 2.94 g, 10 mmol, 1.0 eq) and the washed Raney Nickel catalyst.

  • Solvent Addition: Add ethanol (100 mL) to the flask. The mixture should be a suspension.

  • Initiation of Reduction: Begin vigorous stirring and gently heat the suspension to 40-50 °C using a water bath.

  • Controlled Reagent Addition: Dissolve hydrazine monohydrate (e.g., 0.55 mL, ~11 mmol, 1.1 eq) in ethanol (20 mL). Using a dropping funnel, add this solution dropwise to the reaction mixture over a period of 45-60 minutes.

    • Causality: The slow, controlled addition of hydrazine is paramount to maintaining selectivity. A rapid addition can lead to an exothermic reaction and promote the over-reduction to 1-(pentafluorosulfanyl)benzene-2,4-diamine.[12]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-reduced product indicates reaction progression. The reaction is typically complete within 2-4 hours after the hydrazine addition is finished.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Raney Nickel catalyst.

    • Safety Note: The filter cake must be kept wet with ethanol or water at all times to prevent ignition. Quench the Raney Nickel-Celite® cake by carefully and slowly adding it to a large volume of water.

  • Work-up and Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. To the residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 9:1 hexanes:ethyl acetate). This step is crucial to separate the desired mono-amino product from any unreacted starting material and the diamine byproduct.

  • Characterization: The final product, 4-(pentafluorosulfanyl)-2-nitroaniline, should be characterized to confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry).

Data Summary and Expected Outcomes

The following table provides a summary of typical parameters and expected results for this protocol.

ParameterExpected Value/OutcomeRationale & Notes
Yield 65-80%Yields are highly dependent on the control of hydrazine addition and reaction temperature.
Purity (Post-Chroma.) >98%Determined by ¹H NMR and/or HPLC analysis.
Appearance Yellow to orange solidTypical for nitroaniline compounds.
Key ¹⁹F NMR Signal Pentet (~80-90 ppm)The characteristic signal for the apical fluorine of the SF₅ group.[5]
Key ¹H NMR Signal Broad singlet (~5-7 ppm)Corresponds to the newly formed -NH₂ protons. Disappears upon D₂O shake.
Primary Byproduct 1-(SF₅)-benzene-2,4-diamineResults from over-reduction. Can be minimized by using ≤1.5 eq of hydrazine.

Troubleshooting Common Issues

  • Low Conversion: If the starting material remains, the Raney Nickel may have been insufficiently active. Ensure it was properly washed and not exposed to air. A slight excess of hydrazine (up to 1.5 eq) can be added, but monitor carefully for diamine formation.

  • Significant Diamine Formation: This indicates the reaction was too vigorous. Reduce the temperature to 35-40 °C on subsequent runs and ensure the hydrazine addition is very slow and controlled.

  • Inconsistent Results: The activity of Raney Nickel can vary between batches. It is advisable to test new batches on a small scale first to optimize conditions.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of SF₅-substituted anilines from dinitrobenzene precursors via a selective catalytic transfer hydrogenation. By carefully controlling the reaction parameters, particularly the rate of reductant addition and temperature, high yields of the desired mono-nitroaniline can be achieved. The availability of such robust protocols is essential for empowering researchers in medicinal chemistry and materials science to explore the full potential of the unique and powerful pentafluorosulfanyl group.

References

  • Photoredox catalyzed visible light-induced reduction of nitroarenes into anilines. (2025). Vertex AI Search.
  • Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth C
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Selective nitro reduction of poly nitro compounds. ECHEMI.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023).
  • Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange.
  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC.
  • Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydr
  • Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds. (2017). Semantic Scholar.
  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. (2020). MDPI.
  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. (2026). Chemical Society Reviews.
  • The Pentafluorosulfanyl Group (SF5). Rowan.
  • A Comparative Guide to the Synthesis of Substituted Anilines: Established Methods vs. Novel Routes. Benchchem.

Sources

Method

Application Note: 1-Pentafluorosulfanyl-3,5-dinitrobenzene in Pharmaceutical Drug Discovery

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pentafluorosulfanyl (–SF₅) group has emerged as a transformative structural motif in modern medicinal chemistry, frequently termed the "super-trifluoromethyl" group. It imparts exceptional lipophilicity, profound electron-withdrawing capacity, and high metabolic stability to molecular scaffolds[1]. Among the most versatile building blocks for incorporating this moiety into drug candidates is 1-Pentafluorosulfanyl-3,5-dinitrobenzene (CAS: 142653-59-6) [2].

This application note provides a comprehensive guide to utilizing this specific dinitroarene scaffold. By leveraging the dual nitro functionalities, medicinal chemists can access a vast chemical space, including SF₅-containing diamines, benzimidazoles, and indoles, which serve as core pharmacophores for novel kinase inhibitors, anti-parasitic agents, and metabolically resilient bioisosteres[3].

Physicochemical Rationale: The SF₅ Advantage

The selection of 1-Pentafluorosulfanyl-3,5-dinitrobenzene over its –CF₃ or tert-butyl counterparts is driven by precise physicochemical causality. The –SF₅ group is highly electronegative, drawing electron density away from the benzene ring, which stabilizes the aromatic core against oxidative metabolism (e.g., Cytochrome P450-mediated epoxidation). Furthermore, its unique octahedral geometry provides steric bulk comparable to a tert-butyl group, but without the associated metabolic liabilities of aliphatic C–H bonds.

Table 1: Physicochemical Comparison of Common Pharmacophoric Substituents

PropertyPentafluorosulfanyl (–SF₅)Trifluoromethyl (–CF₃)tert-Butyl (–C(CH₃)₃)Causality in Drug Design
Hammett Constant ( σp​ ) +0.68+0.54-0.20Higher σp​ increases acidity of adjacent hydrogen bond donors, enhancing target binding.
Hansch Lipophilicity ( π ) +1.51+0.88+1.98Superior lipophilicity improves passive membrane permeability and blood-brain barrier (BBB) penetration.
Van der Waals Volume 36.5 ų21.3 ų44.0 ųOctahedral geometry mimics the steric demand of tert-butyl, ideal for filling hydrophobic pockets.
Metabolic Stability Extremely HighHighModerate (prone to oxidation)Lack of C–H bonds prevents phase I oxidative degradation.

Synthetic Workflows & Scaffold Generation

The true utility of 1-Pentafluorosulfanyl-3,5-dinitrobenzene lies in its synthetic divergence. The highly electron-deficient nature of the aromatic ring makes it an excellent candidate for Vicarious Nucleophilic Substitution (VNS)[4], while the nitro groups can be chemoselectively reduced to yield 1-Pentafluorosulfanyl-3,5-diaminobenzene (CAS: 142653-60-9), a precursor for complex heterocycles.

G A 1-Pentafluorosulfanyl- 3,5-dinitrobenzene (CAS: 142653-59-6) B Catalytic Hydrogenation (Pd/C, H2) A->B Reduction D Vicarious Nucleophilic Substitution (VNS) A->D Annulation C 1-Pentafluorosulfanyl- 3,5-diaminobenzene (CAS: 142653-60-9) B->C F Cyclocondensation (e.g., CDI or Aldehydes) C->F Derivatization E SF5-Substituted Indole Scaffolds D->E G SF5-Benzimidazoles & Urea Derivatives F->G

Figure 1: Synthetic divergence of 1-Pentafluorosulfanyl-3,5-dinitrobenzene in drug discovery.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls and analytical checkpoints.

Protocol A: Chemoselective Reduction to 1-Pentafluorosulfanyl-3,5-diaminobenzene

Objective: Convert the dinitro precursor to a diamine scaffold for subsequent heterocyclic annulation. Causality of Reagents: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over harsh metal/acid reductions (e.g., Fe/HCl) to prevent potential reductive defluorination or cleavage of the delicate C–S bond, which can occur under extreme thermal or acidic stress.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 1-Pentafluorosulfanyl-3,5-dinitrobenzene (5.0 mmol, 1.47 g) in anhydrous ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (150 mg, 10 wt%). Safety Note: Pd/C is highly pyrophoric; add under a steady stream of inert argon.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 12 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane/EtOAc 7:3). The starting material ( Rf​≈0.8 ) should completely disappear, replaced by a highly polar, UV-active spot ( Rf​≈0.1 ) that stains positive with ninhydrin (indicating primary amines).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-Pentafluorosulfanyl-3,5-diaminobenzene as an off-white solid.

  • Analytical Validation: Confirm product identity via ¹⁹F NMR. The –SF₅ group must appear as a characteristic AB₄ spin system: a quintet at +84 ppm (1F, axial) and a doublet at +62 ppm (4F, equatorial).

Protocol B: Vicarious Nucleophilic Substitution (VNS) for SF₅-Indole Synthesis

Objective: Direct construction of an SF₅-substituted indole core from the dinitroarene. Causality of Reagents: The extreme electron-withdrawing nature of the –SF₅ and –NO₂ groups highly activates the ortho-position. Using chloromethyl phenyl sulfone in the presence of a strong base (t-BuOK) allows a carbanion to attack the ring, followed by the elimination of HCl and subsequent reductive cyclization[4].

Step-by-Step Methodology:

  • Carbanion Generation: In a dry Schlenk flask under argon, dissolve chloromethyl phenyl sulfone (5.5 mmol) and 1-Pentafluorosulfanyl-3,5-dinitrobenzene (5.0 mmol) in anhydrous DMF (30 mL). Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Base Addition: Add a solution of potassium tert-butoxide (t-BuOK, 12.0 mmol) in anhydrous DMF (10 mL) dropwise over 30 minutes. Maintaining a low temperature is critical to prevent uncontrolled polymerization and favor the ortho-attack.

  • Reaction: Stir at -20 °C for 2 hours, then allow the mixture to slowly warm to 0 °C.

  • Quenching: Quench the reaction by pouring it into cold 1M HCl (100 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Intermediate Validation: LC-MS analysis of the organic layer should confirm the mass of the VNS intermediate (addition of the sulfone carbon and loss of HCl).

  • Reductive Annulation: The crude intermediate is subjected to catalytic hydrogenation (similar to Protocol A) or treated with TiCl₃ to reduce the adjacent nitro group, which spontaneously cyclizes onto the newly introduced carbon to form the SF₅-indole scaffold.

Mechanistic & Troubleshooting Insights

  • Defluorination Risks: The –SF₅ group is generally stable to acids, bases, and nucleophiles at room temperature. However, prolonged exposure to strong nucleophiles (like primary amines) at elevated temperatures (>100 °C) can lead to S–F bond hydrolysis. Always perform nucleophilic aromatic substitutions (S_NAr) or VNS reactions under strict temperature control.

  • Steric Hindrance in Coupling: When utilizing 1-Pentafluorosulfanyl-3,5-diaminobenzene for Buchwald-Hartwig cross-couplings, the massive steric bulk of the –SF₅ group can hinder reactivity at the meta positions. Employing highly active, sterically demanding phosphine ligands (e.g., XPhos or BrettPhos) is recommended to overcome this activation barrier.

  • Chromatographic Behavior: SF₅ compounds exhibit extreme hydrophobicity. During reverse-phase HPLC purification, these compounds will elute significantly later than their –CF₃ analogs. Adjust gradient methods to include a higher percentage of organic modifier (acetonitrile or methanol) to ensure sharp peak shapes.

References

  • TCI Chemicals. "1-Pentafluorosulfanyl-3,5-dinitrobenzene|CAS 142653-59-6". Tokyo Chemical Industry Co., Ltd.

  • Mąkosza, M., & Wojciechowski, K. "A review on indole synthesis from nitroarenes: classical to modern approaches". RSC Advances, 2024.

  • Ni, C., Hu, M., & Hu, J. "Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis". Chemical Reviews, 2015.

  • Wnuk, S. F., et al. "Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin". ResearchGate, 2026.

Sources

Application

Application Note: Engineering Next-Generation Agrochemicals via SF5-Dinitrobenzene Scaffolds

Introduction: The "Super-Trifluoromethyl" Advantage The efficient incorporation of fluorinated motifs into active ingredients remains a primary strategy in agrochemical lead optimization. While the trifluoromethyl (–CF3)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Super-Trifluoromethyl" Advantage

The efficient incorporation of fluorinated motifs into active ingredients remains a primary strategy in agrochemical lead optimization. While the trifluoromethyl (–CF3) group has historically dominated this space, the pentafluorosulfanyl (–SF5) group is rapidly emerging as a superior bioelectronic isostere[1]. Often termed the "super-trifluoromethyl" group, the SF5 moiety boasts a unique octahedral geometry, higher electronegativity (Hammett σp = +0.68 vs. +0.54 for CF3), and exceptional lipophilicity (Hansch π = 1.51 vs. 1.09)[1][2]. In agrochemical applications, this translates to enhanced cuticular penetration in weeds and superior metabolic resilience against plant and insect cytochrome P450 enzymes[2][3].

Mechanistic Rationale: The Dinitrobenzene Core Strategy

Incorporating the bulky, highly electronegative SF5 group directly into complex, pre-formed heterocycles is synthetically challenging. A highly effective, field-proven strategy is to utilize an SF5-substituted dinitrobenzene core as a versatile synthetic hub[4].

Causality in Design: The SF5 group strongly deactivates the aromatic ring toward electrophilic attack. However, once a precursor like 1-chloro-4-(pentafluorosulfanyl)benzene is successfully dinitrated, the resulting 1-chloro-2,6-dinitro-4-(pentafluorosulfanyl)benzene becomes an exceptionally powerful electrophile. The synergistic electron-withdrawing effects of two ortho-nitro groups and a para-SF5 group render the chlorine atom highly labile. This facilitates rapid, high-yield Nucleophilic Aromatic Substitution (SNAr) with various amines, directly yielding dinitroaniline herbicides (e.g., trifluralin analogs)[4]. Alternatively, the nitro groups can be reduced to diamines, providing the foundational building blocks for meta-diamide insecticides or benzimidazole fungicides[2][3].

Pathway Visualization

SF5_Workflow Start 1-Chloro-4-(SF5)benzene Starting Material Nitration Electrophilic Nitration HNO3 / H2SO4, 80°C Start->Nitration Step 1 Intermediate 1-Chloro-2,6-dinitro-4-(SF5)benzene Activated Core Nitration->Intermediate Yield > 85% SNAr SNAr Amination Dipropylamine, K2CO3 Intermediate->SNAr Pathway A Reduction Catalytic Reduction H2, Pd/C Intermediate->Reduction Pathway B Herbicide SF5-Trifluralin Analog (Pre-emergence Herbicide) SNAr->Herbicide Step 2A Diamine SF5-Phenylenediamine Versatile Intermediate Reduction->Diamine Step 2B Insecticide SF5-Benzimidazoles / Diamides (Insecticides/Fungicides) Diamine->Insecticide Cyclization

Synthetic pathways for SF5-agrochemicals via dinitrobenzene intermediates.

Experimental Protocols
Protocol A: Synthesis of 1-Chloro-2,6-dinitro-4-(pentafluorosulfanyl)benzene

Objective: Overcome the deactivating nature of the SF5 group to achieve symmetric dinitration, creating an activated hub for downstream functionalization.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 20 mL of concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask to 0°C using an ice-water bath.

  • Nitrating Mixture: Slowly add 10 mL of fuming nitric acid (HNO₃, >90%) dropwise to the sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺).

    • Causality Check: Standard nitrating mixtures (conc. HNO₃/H₂SO₄) are insufficiently electrophilic to overcome the severe electron withdrawal (σp = +0.68) of the SF5 group; fuming HNO₃ is mandatory to force the reaction forward.

  • Addition: Dissolve 10 mmol of 1-chloro-4-(pentafluorosulfanyl)benzene in 5 mL of concentrated H₂SO₄ and add this dropwise to the nitrating mixture over 15 minutes.

  • Heating: Remove the ice bath and gradually heat the reaction to 80°C for 12 hours.

    • Causality Check: High temperatures are required for the second nitration step due to the extreme deactivation caused by the first inserted nitro group. However, exceeding 90°C must be strictly avoided to prevent oxidative degradation of the aromatic ring or desulfurization.

  • Workup & Self-Validation: Pour the cooled mixture over 200 g of crushed ice. Extract with ethyl acetate (3 x 50 mL). Wash the organic layer with saturated NaHCO₃ until neutral.

    • Validation Checkpoint: Run TLC (Hexanes:EtOAc 9:1). The product will appear as a distinct spot with a significantly lower Rf than the starting material due to the polar nitro groups. Analytical confirmation via ¹⁹F NMR (CDCl₃) must show an AB₄ spin system (a quintet around +84 ppm and a doublet around +63 ppm), confirming the delicate SF5 group remains intact.

Protocol B: SNAr Amination to 2,6-Dinitro-4-(pentafluorosulfanyl)-N,N-dipropylaniline (Trifluralin Analog)

Objective: Exploit the highly activated dinitrobenzene core to synthesize a pre-emergence herbicide analog[4].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 5 mmol of the activated core (from Protocol A) in 20 mL of anhydrous ethanol. Add 15 mmol of anhydrous potassium carbonate (K₂CO₃).

  • Amination: Add 6 mmol of dipropylamine dropwise at room temperature.

    • Causality Check: The extreme electron deficiency of the ring makes the C–Cl bond highly susceptible to nucleophilic attack. A mild base (K₂CO₃) is used instead of stronger bases (like NaOH or KOtBu) to prevent competitive hydrolysis of the C–Cl bond into a phenol byproduct.

  • Reaction: Stir at 40°C for 4 hours.

    • Validation Checkpoint: The reaction mixture will rapidly transition from pale yellow to a deep, vibrant orange/red. This stark chromophoric shift is a self-validating visual indicator of dinitroaniline formation.

  • Purification: Concentrate the solvent under reduced pressure, dilute with water, and extract with dichloromethane. Purify via silica gel chromatography (Hexanes:EtOAc 95:5).

    • Validation Checkpoint: ¹H NMR will confirm success via the disappearance of the highly deshielded aromatic protons adjacent to the chlorine, replaced by a single sharp singlet (2H) representing the symmetric meta-protons, alongside the characteristic aliphatic multiplets of the newly incorporated dipropyl chains.

Quantitative Data: Physicochemical & Biological Profiling

The substitution of a traditional CF3 group with an SF5 group dramatically alters the physicochemical landscape of the resulting agrochemical. In comparative studies, this single substitution often multiplies the compound's potency against resistant weed and insect strains[3][4].

Property / MetricCF3-Trifluralin (Standard)SF5-Trifluralin AnalogCausality / Impact on Efficacy
Hammett Constant (σp) +0.54+0.68Stronger electron withdrawal increases target-site hydrogen bonding acidity.
Lipophilicity (Hansch π) 1.091.51Enhanced lipophilicity drives superior cuticular wax penetration in plants.
Electronegativity (Pauling) 3.33.6Alters the electrostatic potential surface, optimizing receptor binding affinity.
Herbicidal Efficacy (Quackgrass) Baseline (1x)~5x more potentIncreased metabolic stability prevents rapid detoxification by plant P450s.
Hydrolytic Stability HighExceptionalProlonged half-life in soil, extending the pre-emergence protection window.
References
  • Title: Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Source: PMC / NIH. URL: [Link]

  • Title: Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. Source: CHIMIA. URL: [Link]

  • Title: Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. Source: ChemRxiv. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Pentafluorosulfanyl-3,5-dinitrobenzene Synthesis

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in late-stage functionalization. The pentafluorosulfanyl (–SF₅) group is a highly sought-after bioisostere for –CF₃, offering superior lipophilicity and chemical stability. However, its extreme electron-withdrawing nature makes electrophilic aromatic substitution (such as di-nitration) notoriously difficult[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your yield of 1-pentafluorosulfanyl-3,5-dinitrobenzene.

Mechanistic Overview & Pathway

The synthesis proceeds via a two-step electrophilic aromatic substitution. While the first nitration is rapid, the second nitration requires overcoming immense electronic deactivation[1][2].

Pathway A Phenylsulfur Pentafluoride (PhSF5) R1 NO2BF4, TfOH, CH2Cl2 Room Temp A->R1 B 1-Nitro-3-(pentafluorosulfanyl)benzene (Mono-nitro intermediate) R2 NO2BF4, TfOH (neat) 70 °C B->R2 C 1-Pentafluorosulfanyl-3,5-dinitrobenzene (Target Dinitro Product) R1->B Electrophilic Aromatic Substitution 1 R2->C Electrophilic Aromatic Substitution 2

Reaction pathway for the mono- and di-nitration of phenylsulfur pentafluoride.

Section 1: Frequently Asked Questions (FAQs)

Q: Why does the reaction stall at the mono-nitro intermediate? A: The causality lies in the electronic properties of the substituents. The –SF₅ group is one of the most strongly electron-withdrawing groups known. Once the first nitro group is installed, the benzene ring becomes severely deactivated. Standard nitrating mixtures (e.g., HNO₃/H₂SO₄) lack the thermodynamic driving force to generate a sufficient concentration of the highly reactive nitronium ion (NO₂⁺) required to attack the doubly deactivated ring[1].

Q: Why is Nitronium Tetrafluoroborate (NO₂BF₄) in Triflic Acid (TfOH) the gold standard for this synthesis? A: NO₂BF₄ provides a pre-formed, stoichiometric source of the nitronium electrophile. Triflic acid (TfOH) acts as a superacid solvent, preventing the hydration or degradation of the nitronium ion while simultaneously protonating the intermediate to lower the activation energy barrier for the second electrophilic attack[1][2].

Section 2: Troubleshooting Guide (Yield Optimization)

Issue 1: Low Conversion to Dinitro Product (< 40% Yield)

  • Root Cause: Insufficient reaction temperature or degraded NO₂BF₄.

  • Solution: The second nitration requires heating to exactly 70 °C[1]. Below 60 °C, the reaction stalls; above 85 °C, oxidative degradation occurs. Ensure NO₂BF₄ is stored in a desiccator and weighed in a glovebox, as it is highly hygroscopic. Moisture converts it to nitric and hydrofluoric acid, destroying the superacidic environment.

Issue 2: Tar Formation and Darkening of the Reaction Mixture

  • Root Cause: Oxidative cleavage of the aromatic ring due to excessive localized heating or prolonged reaction times at >80 °C.

  • Solution: Implement rigorous temperature control using a programmable heating mantle. Add the NO₂BF₄ in portions at 0 °C before slowly ramping the temperature to 70 °C.

Issue 3: Poor Isolated Yield During Aqueous Workup

  • Root Cause: Product loss due to partial solubility in highly acidic aqueous phases or emulsion formation.

  • Solution: Quench the reaction by pouring it over crushed ice to safely dilute the TfOH. Extract with a non-polar solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with saturated NaHCO₃ until neutral. The dinitro product is highly lipophilic and will partition cleanly into the organic phase if the aqueous phase is properly neutralized.

Section 3: Quantitative Data & Reaction Parameters
ParameterStep 1: Mono-NitrationStep 2: Di-Nitration
Target Product 1-Nitro-3-(pentafluorosulfanyl)benzene1-Pentafluorosulfanyl-3,5-dinitrobenzene
Starting Material Phenylsulfur pentafluoride (PhSF₅)1-Nitro-3-(pentafluorosulfanyl)benzene
Nitrating Agent NO₂BF₄ (1.1 equiv)NO₂BF₄ (2.5 equiv)
Solvent System CH₂Cl₂ / TfOH (catalytic)Neat TfOH (superacidic)
Temperature 20 °C (Room Temperature)70 °C
Reaction Time 2 - 4 hours12 - 16 hours
Typical Yield > 95% (Quantitative)45% - 60% (Optimization required)
Section 4: Validated Experimental Protocol

This self-validating protocol outlines the critical second step: converting the mono-nitro intermediate to the target dinitro product[1][2].

Step 1: Preparation of the Superacidic Nitrating Mixture

  • Action: In a flame-dried Schlenk flask under argon, dissolve 1-nitro-3-(pentafluorosulfanyl)benzene (1.0 equiv) in anhydrous trifluoromethanesulfonic acid (TfOH, 5 mL/mmol).

  • Causality: TfOH is required to prevent the hydration of the nitronium ion and to protonate the highly deactivated mono-nitro intermediate, lowering the activation energy for the second electrophilic attack.

  • Validation Checkpoint: The solution should appear pale yellow and completely homogeneous. Any cloudiness indicates moisture contamination.

Step 2: Addition of Nitronium Tetrafluoroborate

  • Action: Cool the flask to 0 °C using an ice bath. Add strictly anhydrous NO₂BF₄ (2.5 equiv) in small portions over 30 minutes.

  • Causality: NO₂BF₄ is highly hygroscopic and reactive. Adding it at 0 °C prevents localized exothermic degradation that leads to tar formation.

  • Validation Checkpoint: A slight deepening of the yellow color will occur. No red/brown fumes (NO₂ gas) should be visible; if fumes appear, the NO₂BF₄ has degraded due to moisture exposure.

Step 3: Thermal Activation of Di-nitration

  • Action: Gradually warm the reaction mixture to 70 °C using a programmable heating block and stir for 12-16 hours.

  • Causality: The extreme electron-withdrawing nature of both the –SF₅ and –NO₂ groups requires significant thermal energy to achieve the transition state for the second nitration.

  • Validation Checkpoint: Monitor via GC-MS or ¹⁹F NMR. The –SF₅ pentet/doublet signature of the mono-nitro starting material will shift downfield as the dinitro product forms.

Step 4: Quenching and Workup

  • Action: Cool to room temperature and carefully pour the mixture over crushed ice. Extract with dichloromethane (DCM, 3x), wash the combined organic layers with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.

  • Causality: Pouring over ice safely dissipates the heat of dilution of TfOH. Neutralization with NaHCO₃ ensures the highly lipophilic dinitro product partitions entirely into the organic phase, maximizing yield.

  • Validation Checkpoint: The aqueous phase must test neutral (pH ~7) before final phase separation to ensure no product is lost to protonated emulsions.

Section 5: References
  • Okazaki, T., & Laali, K. K. (2014). Mono- and dinitration of pentafluorosulfanylbenzenes with[NO₂][BF₄], and substrate selectivity (PhSF₅ vs PhCF₃ and PhSF₅ vs PhNO₂) in competitive nitration. Journal of Fluorine Chemistry, 165, 96-100. URL: [Link]

  • Laali, K. K., et al. (2016). Synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate and analogs and their application for the preparation of SF5-aromatics. US Patent 9238660B1. URL:

Sources

Optimization

Overcoming solubility issues with 1-Pentafluorosulfanyl-3,5-dinitrobenzene in organic solvents

Technical Support Center: Overcoming Solubility Issues with 1-Pentafluorosulfanyl-3,5-dinitrobenzene As a Senior Application Scientist, I frequently consult on the handling of highly functionalized fluorinated building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Issues with 1-Pentafluorosulfanyl-3,5-dinitrobenzene

As a Senior Application Scientist, I frequently consult on the handling of highly functionalized fluorinated building blocks. 1-Pentafluorosulfanyl-3,5-dinitrobenzene (CAS: 142653-59-6) is an incredibly valuable scaffold in drug discovery and materials science, but it is notorious for its difficult solubility profile.

This guide is designed to explain the physicochemical causality behind these solubility bottlenecks and provide self-validating, step-by-step protocols to keep your workflows moving.

Section 1: The Physicochemical Paradox (Why is it so hard to dissolve?)

The solubility challenges of 1-Pentafluorosulfanyl-3,5-dinitrobenzene stem from a "schizophrenic" molecular profile. The molecule possesses competing electronic and steric effects that cause it to reject both highly polar and highly non-polar environments.

  • The Hydrophobic SF₅ Group: The pentafluorosulfanyl (SF₅) moiety is often termed a "super-trifluoromethyl" group. It exhibits extreme lipophilicity, possessing a Hansch hydrophobicity constant (π) of 1.51, which is significantly higher than that of a standard CF₃ group (π = 1.09)[1][2]. Furthermore, this massive, sterically bulky group has a van der Waals volume of approximately 61.4 ų (compared to 42.7 ų for CF₃)[3]. This immense hydrophobic bulk aggressively repels water and polar protic solvents.

  • The Polar Dinitro Core: Conversely, the two nitro (-NO₂) groups on the benzene ring are strongly electron-withdrawing (Hammett σ_m = 0.71) and highly polar[4]. They engage in strong intermolecular dipole-dipole interactions, significantly increasing the crystal lattice energy of the solid state. This high lattice energy prevents the compound from dissolving in non-polar hydrocarbon solvents (like hexane), which lack the dielectric strength to break these intermolecular forces.

ElectronicEffects Molecule 1-SF5-3,5-dinitrobenzene SF5 SF5 Group (Hansch π = 1.51) High Lipophilicity Molecule->SF5 Hydrophobic Effect Nitro Two -NO2 Groups (Hammett σ_m = 0.71) High Polarity Molecule->Nitro Dipole-Dipole Effect Result1 Insoluble in Water & Protic Solvents SF5->Result1 Result2 Insoluble in Hexane & Non-Polar Solvents Nitro->Result2 Solution Optimal: Polar Aprotic (DMSO, DMF, THF) Result1->Solution Result2->Solution

Fig 1: Opposing electronic effects dictating the solubility profile of the target compound.

Section 2: Solvent Compatibility Matrix

To successfully solvate this compound, you must select a solvent capable of disrupting the strong dipole interactions of the dinitro core while simultaneously accommodating the lipophilic bulk of the SF₅ group. Polar aprotic solvents are the optimal choice.

Solvent CategoryExample SolventDielectric Constant (ε)Solubility ProfileCausality / Mechanism
Polar Aprotic DMSO, DMF36.7 - 46.7Excellent (>50 mM)High polarity breaks nitro-driven lattice energy; lack of H-bonding accommodates SF₅ lipophilicity.
Moderately Polar THF, Ethyl Acetate6.0 - 7.5Good (10-50 mM)Sufficient dipole moment to solvate the ring; excellent compatibility with the hydrophobic SF₅ bulk.
Halogenated Dichloromethane (DCM)8.9Moderate (<10 mM)Halogen interactions favorably solvate the fluorinated SF₅ group, but struggle slightly with the dinitro core.
Non-Polar Hexane, Heptane~1.9Poor (<1 mM)Cannot overcome the strong dipole-dipole interactions of the crystalline solid state.
Polar Protic Water, Methanol33.0 - 80.1Insoluble The extreme hydrophobicity of the SF₅ group (π = 1.51) causes immediate precipitation[1][2].

Section 3: Validated Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (For In Vitro Assays)

Causality: For biological assays, DMSO is the industry standard. However, the SF₅ group's hydrophobicity means the compound will rapidly aggregate if introduced to aqueous media incorrectly.

  • Weighing: Weigh the desired mass of 1-Pentafluorosulfanyl-3,5-dinitrobenzene into a dry, amber glass vial. (While the SF₅ group is highly stable[4], amber glass prevents potential photolytic degradation of the nitro groups).

  • Primary Solvation: Add anhydrous DMSO to achieve a target concentration of 10 mM to 50 mM. Vortex vigorously for 60 seconds.

  • Sonication & Self-Validation: Sonicate the solution in a water bath at room temperature for 5 minutes.

    • Validation Check: Hold the vial against a strong light source. If micro-crystals or a cloudy suspension remain, the lattice energy has not been fully overcome. Warm the vial gently to 40°C and re-sonicate until optically clear.

  • Aqueous Dilution: When dosing into an aqueous buffer, add the DMSO stock dropwise while under continuous, vigorous vortexing. Maintain a final DMSO concentration of at least 2-5% to prevent the SF₅ group from inducing precipitation.

Protocol B: Biphasic Reactions for Organic Synthesis

Causality: If your downstream synthesis requires a non-polar organic phase (e.g., toluene), the compound will not dissolve directly. You must use a phase-transfer catalyst (PTC) to shuttle the molecule.

  • Solvent Setup: Suspend the compound in the non-polar organic solvent (e.g., toluene).

  • PTC Addition: Add 10-20 mol% of Tetrabutylammonium bromide (TBAB). The lipophilic butyl chains of TBAB interact favorably with the SF₅ group, while the ionic core helps disrupt the solid lattice.

  • Agitation: Stir vigorously at 50-60°C for 30 minutes until a homogenous or finely dispersed reactive state is achieved.

SolubilizationWorkflow Start Solubilization Strategy Check Target Application? Start->Check App1 In Vitro / Bioassays Check->App1 App2 Organic Synthesis Check->App2 Step1A Dissolve in 100% DMSO (Max 10-50 mM) App1->Step1A Step2A Use THF, DMF, or DCM App2->Step2A Step2B Need Non-Polar Media? App2->Step2B Step1B Dilute in Aqueous Buffer (Keep DMSO > 2%) Step1A->Step1B Dropwise addition Step2C Add Phase Transfer Catalyst (e.g., TBAB) Step2B->Step2C Yes

Fig 2: Workflow for selecting the appropriate solubilization strategy based on application.

Section 4: Frequently Asked Questions (FAQs)

Q: I replaced a -CF₃ group with an -SF₅ group in my scaffold, and now it won't dissolve in methanol. Why? A: This is a classic manifestation of the SF₅ group's properties. While both are electron-withdrawing, the SF₅ group is significantly more lipophilic (Hansch π = 1.51 vs 1.09 for CF₃) and has a much larger van der Waals volume (61.4 ų vs 42.7 ų)[1][2][3]. This increased hydrophobic bulk severely restricts solubility in protic solvents like methanol. Switch to THF or Acetone.

Q: Can I use heating to force the compound into hexanes for recrystallization? A: Heating will temporarily increase kinetic solubility, but the fundamental thermodynamic incompatibility remains. The two -NO₂ groups create a strong dipole moment that hexanes cannot stabilize. Upon cooling, the compound will likely "oil out" rather than form clean crystals. We recommend a dual-solvent recrystallization system, such as dissolving in minimal ethyl acetate and slowly layering with hexanes.

Q: Does the extreme electronegativity of the SF₅ group affect its stability in basic solvents? A: Despite its high electronegativity (Hammett σ_p = 0.68) and strong inductive effect (σ_I = 0.55)[4][5][6], the hypervalent octahedral geometry of the sulfur atom provides robust steric shielding to the S-F bonds[4]. It is generally stable in standard basic organic solutions (like DMF with K₂CO₃), though prolonged exposure to strong aqueous hydroxide bases at elevated temperatures should be avoided.

References

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. RSC Publishing.3

  • Hydrophobicity of the Pentafluorosulfanyl Group in Side Chains of Polymethacrylates by Evaluation with Surface Free Energy and Neutron Reflectivity. Kobe University.1

  • The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. Clemson OPEN.5

  • Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides). Beilstein J. Org. Chem.2

  • Pentafluorosulfanylbenzene. Grokipedia.4

  • Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing.6

Sources

Troubleshooting

Optimizing reaction conditions for 1-Pentafluorosulfanyl-3,5-dinitrobenzene reduction

Welcome to the Application Support Center. This guide is designed for discovery chemists and process engineers tasked with the selective reduction of 1-pentafluorosulfanyl-3,5-dinitrobenzene to 1-pentafluorosulfanyl-3,5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists and process engineers tasked with the selective reduction of 1-pentafluorosulfanyl-3,5-dinitrobenzene to 1-pentafluorosulfanyl-3,5-diaminobenzene.

The pentafluorosulfanyl (–SF5) group is a highly lipophilic, electron-withdrawing bioisostere of the –CF3 group. While generally robust, optimizing the reduction of adjacent dinitro moieties requires precise control over mass transfer, catalyst selection, and solvent environment to prevent stalling at intermediate states or inducing unwanted side reactions [1].

Diagnostic Overview: The Reduction Pathway

Understanding the mechanistic pathway is critical for troubleshooting. The reduction of a nitro group to an amine consumes three equivalents of H2 per group, proceeding through nitroso and hydroxylamine intermediates. Because this molecule contains two nitro groups, the reaction cascade is highly complex and prone to dimerization or incomplete conversion if not properly managed.

ReductionPathway SM 1-SF5-3,5-Dinitrobenzene Int1 Nitro-Nitroso Intermediate SM->Int1 H2, Cat. Int2 Nitro-Hydroxylamine Intermediate Int1->Int2 H2 Side1 Azo/Azoxy Coupling (Dimers) Int1->Side1 Base / High Conc. Int3 SF5-Nitroaniline Int2->Int3 H2, -H2O Int2->Side1 Condensation Prod 1-SF5-3,5-Diaminobenzene (Target) Int3->Prod H2, Cat. (Repeat for 2nd NO2) Side2 Defluorination / SF5 Cleavage (Over-reduction) Prod->Side2 Harsh Conditions (High T/P)

Caption: Stepwise reduction pathway of SF5-dinitrobenzene highlighting intermediates and side reactions.

Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . By utilizing specific solvent properties and integrated spectroscopic checkpoints, you can ensure high fidelity in your target synthesis [2].

Materials Required:
  • Substrate: 1-pentafluorosulfanyl-3,5-dinitrobenzene

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet

  • Solvent: Anhydrous Ethyl Acetate (EtOAc)

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

Step-by-Step Methodology:
  • Preparation & Solvation: Dissolve the substrate in anhydrous EtOAc to achieve a concentration of 0.05 M to 0.1 M.

    • Causality: EtOAc is selected over methanol or ethanol because it possesses superior hydrogen gas solubility, which accelerates the rate-limiting N–O cleavage of the hydroxylamine intermediate. Furthermore, its non-basic nature suppresses the bimolecular condensation that leads to azo-dimers.

  • Catalyst Loading: Add 10% Pd/C (5–10 mol% Pd relative to the substrate).

    • Causality: Wet Pd/C is used to mitigate fire risks. The SF5 group is sterically bulky but fully oxidized (S^VI); therefore, it will not poison the palladium surface like a thiol or thioether would.

  • Atmospheric Purging: Seal the reactor. Purge the headspace three times with inert gas (N2 or Ar), followed by three purges with H2 gas.

  • Pressurized Reduction: Pressurize the reactor to 3–5 bar (45–75 psi) of H2. Stir vigorously (800–1000 rpm) at 25–30 °C for 12–18 hours.

    • Causality: Dinitro reductions are heavily mass-transfer dependent. High agitation ensures the catalyst surface is continuously replenished with dissolved H2, preventing the reaction from stalling at the hydroxylamine stage.

  • Self-Validation Checkpoint (19F-NMR): Before working up the reaction, take a small aliquot, filter it, and run a 19F-NMR.

    • Validation Logic: The intact –SF5 group presents a distinct AB4 spin system (a quintet and a doublet). Upon successful reduction of the electron-withdrawing nitro groups to electron-donating amines, these peaks will shift significantly upfield. If the AB4 pattern is lost or altered into complex multiplets, defluorination has occurred, indicating the conditions were too harsh.

  • Workup & Isolation: Carefully vent the reactor and purge with N2. Filter the mixture through a tightly packed Celite pad to remove the Pd/C, washing thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to yield the diamine product.

Optimization & Quantitative Data Matrix

Use the following empirical data to guide your condition optimization based on the specific impurities you are observing in your LC-MS traces.

Table 1: Catalyst and Condition Optimization Matrix

CatalystSolventH2 PressureTemp (°C)ConversionSelectivity (Diamino)Major Impurities Observed
10% Pd/C EtOH1 atm (Balloon)25Incomplete~60%Hydroxylamines (30%)
10% Pd/C EtOAc4 atm25>99%>95%Trace azo dimers (<2%)
PtO2 EtOAc4 atm40>99%85%Defluorinated species (10%)
Raney Ni MeOH10 atm50>99%75%Azo/Azoxy dimers (20%)
Fe / NH4Cl EtOH/H2ON/A (Reflux)80~90%80%Unreacted mono-nitro (10%)

Troubleshooting Desk (FAQs)

Troubleshooting Start Analyze Reaction Mixture (LC-MS / 19F-NMR) Cond1 Incomplete Reduction (Hydroxylamines present)? Start->Cond1 Act1 Increase H2 pressure (3-5 bar) or switch to EtOAc/EtOH Cond1->Act1 Yes Cond2 Azo/Azoxy Dimers (Colored impurities)? Cond1->Cond2 No Act2 Dilute reaction mixture, ensure neutral pH Cond2->Act2 Yes Cond3 Loss of SF5 Group (Defluorination)? Cond2->Cond3 No Act3 Lower temperature (<40°C), switch Pd/C to PtO2 Cond3->Act3 Yes

Caption: Diagnostic workflow for troubleshooting common issues in SF5-dinitrobenzene reduction.

Q: Why is my reduction stalling at the hydroxylamine intermediate despite adding more catalyst?

A: The conversion of the hydroxylamine to the amine requires the cleavage of the N–O bond, which is the rate-limiting step. This step is highly dependent on hydrogen availability at the catalyst surface, not just the amount of catalyst. Action: Increase the agitation rate (rpm) to improve gas-liquid mass transfer. Switch from a 1 atm H2 balloon to a pressurized reactor (3–5 bar). Using a solvent with higher H2 solubility, such as ethyl acetate, will also help drive the reaction to completion.

Q: Is the pentafluorosulfanyl (–SF5) group at risk of poisoning the Pd/C catalyst?

A: No. Unlike thiols or thioethers that strongly coordinate to and poison palladium surfaces, the sulfur atom in the –SF5 group is hexacoordinate and fully oxidized. Furthermore, it is sterically shielded by five highly electronegative fluorine atoms. Standard 10% Pd/C is highly effective [3]. If you observe catalyst deactivation, it is likely due to the accumulation of basic amine products or trace impurities in your starting material.

Q: I am observing yellow/orange impurities in my final product. What are they and how do I prevent them?

A: Colored impurities in nitro reductions are typically azo (–N=N–) or azoxy (–N=N(O)–) dimers. These form via the bimolecular condensation of the nitroso intermediate with the hydroxylamine or amine product. This side reaction is accelerated by high substrate concentrations and basic conditions. Action: Run the reaction at a lower concentration (e.g., 0.05 M). Ensure the solvent is strictly neutral. Avoid using basic catalysts like Raney Nickel or adding amines (like TEA) to the reaction mixture.

Q: Can I use chemical reducing agents (e.g., Fe/HCl, SnCl2) instead of catalytic hydrogenation?

A: Yes, dissolving metal reductions (Béchamp reduction) can be utilized. The –SF5 group is generally stable to acidic conditions. However, strong acidity (e.g., concentrated HCl) combined with heat can sometimes lead to partial hydrolysis or side reactions with the newly formed electron-rich diamine ring. Action: If chemical reduction is preferred to avoid high-pressure H2, use milder conditions such as Iron powder with Ammonium Chloride (Fe/NH4Cl) in aqueous ethanol at 80 °C. This provides a gentle, near-neutral reduction environment that preserves the –SF5 group.

References

  • Title: Synthetic Access to Persulfuranyl Scaffolds via Direct and Indirect Methods Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: A review on indole synthesis from nitroarenes: classical to modern approaches Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis and Optimization of Kv7 (KCNQ) Potassium Channel Agonists: The Role of Fluorines in Potency and Selectivity Source: Journal of Medicinal Chemistry (NIH PubMed Central) URL: [Link]

Optimization

Technical Support Center: Column Chromatography Purification for SF5-Dinitrobenzene Mixtures

Welcome to the technical support center for the purification of pentafluorosulfanyl (SF5)-dinitrobenzene mixtures. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of pentafluorosulfanyl (SF5)-dinitrobenzene mixtures. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these highly polar and electronically unique compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and achieve high-purity separations.

The presence of two nitro (-NO₂) groups and the potent electron-withdrawing pentafluorosulfanyl (-SF₅) group makes these molecules particularly challenging. Their high polarity demands careful selection of chromatographic conditions to overcome issues like poor retention, co-elution of isomers, and peak tailing. This guide provides a framework for developing a robust purification strategy from the ground up.

Critical Safety Precautions

Before beginning any experimental work, it is imperative to understand the hazards associated with dinitrobenzene derivatives. These compounds are toxic and potentially explosive under certain conditions.

  • Toxicity: Dinitrobenzenes are highly toxic and can be absorbed through the skin. They are known to cause methemoglobinemia, leading to cyanosis. Always handle these compounds with extreme caution.[1][2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety glasses or goggles.[1][4][5]

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Handling: Avoid grinding, shock, or friction, which can be hazardous with nitroaromatic compounds.[5] When transferring solids, use appropriate tools and avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and silica, according to your institution's hazardous waste protocols. Do not dispose of this material down the drain.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the column chromatography purification of SF5-dinitrobenzene mixtures.

Part 1: Method Development & Optimization
Q1: What is the best stationary phase for separating SF5-dinitrobenzene mixtures?

Answer: For normal-phase chromatography, silica gel (SiO₂) is the most effective and widely used stationary phase for separating polar nitroaromatic compounds.[6]

  • Causality: The SF5 and dinitrobenzene moieties are highly polar due to the electronegativity of fluorine, oxygen, and nitrogen atoms. The surface of silica gel is covered in polar silanol groups (-Si-OH). The separation occurs based on the differential adsorption of the SF5-dinitrobenzene isomers onto these polar sites. Molecules with a higher degree of polarity or more accessible polar functional groups will interact more strongly with the silica gel, leading to longer retention times. Alumina (Al₂O₃) can sometimes be used as an alternative and may offer different selectivity, but silica is the standard starting point.[6]

Q2: How do I select the right mobile phase (eluent)?

Answer: The key is to find a solvent system that provides differential migration rates for your target compound and impurities. This is almost always achieved by using Thin Layer Chromatography (TLC) for initial screening.[6][7]

  • Expert Insight: For highly polar compounds like SF5-dinitrobenzene, you will typically use a binary solvent system composed of a non-polar solvent and a more polar solvent.

    • Non-polar base: Hexane or Cyclohexane.

    • Polar modifier: Ethyl Acetate or Dichloromethane (DCM).

  • Why this works: The non-polar solvent acts as the primary carrier, while the polar modifier competes with the analyte for the binding sites on the silica gel. Increasing the proportion of the polar modifier will increase the eluting power of the mobile phase, causing all compounds to move faster (higher Rf values). The goal is to find a ratio where your desired compound is well-separated from impurities.

  • Practical Goal: Aim for an Rf value for your target compound of approximately 0.2 - 0.4 on the TLC plate.[7] This range typically translates to good separation on a column, as it provides a sufficient resolution window between the compound of interest and any closely eluting impurities.

Q3: Should I use isocratic or gradient elution?

Answer: The choice depends on the complexity of your mixture.

  • Isocratic Elution (Constant Solvent Composition): This is preferable if the Rf values of your target compound and the major impurities are well-separated (e.g., a ΔRf > 0.2) in your chosen TLC solvent system. It is simpler to perform and more reproducible.

  • Gradient Elution (Increasing Polarity Over Time): This is necessary if you have a complex mixture with compounds spanning a wide range of polarities. A gradient allows you to first elute the less polar compounds with a weak mobile phase, and then gradually increase the polarity to elute the more strongly retained compounds, including your target molecule, in a reasonable time and with good peak shape.

Part 2: Troubleshooting Common Problems
Q4: My compounds are not separating on the column (co-elution). What should I do?

Answer: This is a common problem indicating that the selectivity of your system is insufficient.

  • Step 1: Re-optimize the Mobile Phase. The first and easiest step is to adjust your eluent system. Try reducing the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate in hexane). This will increase the retention of all compounds and may enlarge the separation between them.

  • Step 2: Change Solvent Selectivity. If adjusting polarity doesn't work, change one of the solvents. For example, switching from an ethyl acetate/hexane system to a dichloromethane/hexane system can alter the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) between your analytes, the mobile phase, and the stationary phase, often resolving co-eluting peaks.

  • Step 3: Check Column Packing and Loading. A poorly packed column with channels or cracks will lead to severe band broadening and poor separation. Likewise, loading the sample in too much solvent or a solvent stronger than the mobile phase will cause issues. Always dissolve your sample in a minimal amount of solvent, preferably the mobile phase itself.[7]

Q5: The spot/peak for my compound is streaking or tailing. How can I fix this?

Answer: Peak tailing is often caused by overloading the column or by strong, non-ideal interactions between the analyte and the stationary phase.[8]

  • Probable Cause 1: Overloading. You have loaded too much sample for the amount of silica gel. The binding sites on the stationary phase become saturated, leading to a non-linear adsorption isotherm and a tailed peak.

    • Solution: Reduce the amount of crude material loaded onto the column or increase the column diameter. A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100.

  • Probable Cause 2: Strong Acid-Base Interactions. Although SF5-dinitrobenzene is not strongly basic, residual acidic sites on the silica gel can interact very strongly with polar functional groups, causing tailing.

    • Solution: Add a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase. The acid will protonate the analyte or compete for the highly active sites on the silica, leading to a more symmetrical peak shape. Always perform a small-scale test first, as this can alter the elution order.

Q6: I am not recovering my compound from the column. What happened?

Answer: This suggests your compound is irreversibly adsorbed to the stationary phase or is degrading.

  • Probable Cause 1: Compound is Too Polar. Your mobile phase may be too weak (non-polar) to elute the highly polar SF5-dinitrobenzene.

    • Solution: After running your initial mobile phase, flush the column with a much stronger solvent, such as 100% ethyl acetate or even a mixture containing methanol (e.g., 5% methanol in DCM), to wash out any remaining material.

  • Probable Cause 2: Compound Degradation. Silica gel is acidic and can cause degradation of sensitive compounds. While nitroaromatics are generally stable, this possibility should be considered.

    • Solution: If degradation is suspected, you can use a deactivated stationary phase. This can be achieved by using commercially available end-capped silica or by pre-treating the column by flushing it with a solvent system containing a small amount of a base like triethylamine (e.g., 1%), followed by re-equilibration with the neutral mobile phase.[8]

Visualized Workflows & Protocols

Method Development Workflow

This diagram outlines the logical flow from initial analysis to a fully developed column chromatography method.

MethodDevelopment cluster_prep Phase 1: Initial Analysis & Screening cluster_column Phase 2: Column Preparation & Execution cluster_analysis Phase 3: Analysis & Pooling TLC Run TLC with multiple solvent systems (e.g., Hexane:EtOAc at 9:1, 4:1, 1:1) Analyze_TLC Analyze TLC Plate Identify system giving Rf ≈ 0.2-0.4 for the target compound. TLC->Analyze_TLC Pack_Column Prepare & Pack Column (Wet packing with chosen eluent) Analyze_TLC->Pack_Column Optimized System Found Load_Sample Load Sample (Dissolved in minimum solvent) Pack_Column->Load_Sample Elute Run Column & Collect Fractions Load_Sample->Elute Analyze_Fractions Analyze Fractions by TLC Elute->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Evaporate Evaporate Solvent (Rotary Evaporation) Pool_Fractions->Evaporate Final_Product Final_Product Evaporate->Final_Product Pure SF5-Dinitrobenzene

Caption: Workflow for Method Development.

Troubleshooting Poor Separation

This decision tree helps diagnose and solve issues with co-elution or insufficient separation.

Troubleshooting Start Problem: Poor Separation Check_TLC Was separation good on TLC? Start->Check_TLC Check_Loading Was sample loaded correctly? (Minimal volume, not too strong) Check_TLC->Check_Loading Yes Reduce_Polarity Decrease polarity of mobile phase (e.g., from 4:1 to 9:1 Hex:EtOAc) Check_TLC->Reduce_Polarity No Check_Loading->Reduce_Polarity Yes Repack_Column Repack the column carefully Check_Loading->Repack_Column No Change_Solvent Change solvent selectivity (e.g., switch EtOAc to DCM) Reduce_Polarity->Change_Solvent Still no separation Success Problem Solved Reduce_Polarity->Success Separation Improved Change_Solvent->Success Repack_Column->Success

Caption: Decision tree for troubleshooting poor separation.

Experimental Protocols
Protocol 1: TLC Method Development
  • Prepare TLC Chambers: Line 3-4 small beakers or TLC tanks with filter paper and add different solvent systems (e.g., 9:1, 4:1, and 2:1 Hexane:Ethyl Acetate). Cover and let the atmosphere saturate.

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude SF5-dinitrobenzene mixture in a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).

  • Spot Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop Plate: Place one spotted plate into each chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for each spot in each solvent system. Choose the system that gives the best separation and an Rf value of ~0.2-0.4 for the target compound.[6][7]

Protocol 2: Column Packing and Purification (Wet Slurry Method)
  • Column Preparation: Secure a glass chromatography column of appropriate size vertically on a stand. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom. Add a ~1 cm layer of sand.

  • Prepare Slurry: In a beaker, measure out the required amount of silica gel (e.g., 50g for ~500mg-1g of crude material). Add your chosen starting mobile phase and stir to create a uniform slurry with no lumps.

  • Pack Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. Add more eluent as needed, never letting the top of the silica run dry.[7]

  • Finalize Packing: Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of mobile phase. Using a pipette, carefully add the sample solution to the top of the column, letting it absorb into the sand. Rinse the sample flask with a tiny amount of solvent and add this to the column to ensure complete transfer.

  • Elution: Carefully fill the column with the mobile phase. Open the stopcock and begin collecting fractions in test tubes. Maintain a constant flow rate.

  • Monitoring: Monitor the separation by collecting fractions and analyzing them by TLC (as described in Protocol 1) to determine which ones contain the purified product.[6]

  • Combine & Concentrate: Combine the fractions that contain only the pure desired compound. Remove the solvent using a rotary evaporator to yield the purified SF5-dinitrobenzene.

Quantitative Data Summary
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for efficient adsorption of polar nitroaromatics.
Mobile Phase (Start) Hexane:Ethyl Acetate (9:1 v/v)Low polarity eluent to maximize initial retention and separation of components.
Target Rf (TLC) 0.2 - 0.4Provides the optimal balance between retention and elution time for good resolution on the column.[7]
Sample Load 1-3% of silica gel massPrevents column overloading, which leads to peak tailing and poor separation.
Detection Method UV (254 nm)Aromatic nitro-compounds strongly absorb UV light, making them easy to visualize on TLC and detect in HPLC.[9][10]
References
  • Separation of Explosives in EPA 8330: Column Choices Optimize Speed, Resolution, and Solvent Use. LabRulez LCMS. Available from: [Link]

  • The role of stationary phase selection on performance for explosives analysis using GC-ECD. SciSpace. Available from: [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. Available from: [Link]

  • Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Interchim. Available from: [Link]

  • Fast Chromatographic Method for Explosive Profiling. MDPI. Available from: [Link]

  • Chemwatch MSDS 1597 - m-DINITROBENZENE. Chemstock. Available from: [Link]

  • m-DINITROBENZENE AR Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Material Safety Data Sheet - 1,2-Dinitrobenzene, 99%. Cole-Parmer. Available from: [Link]

  • HPLC Method Development for the Fast Separation of a Complex Explosive Mixture. ASJP. Available from: [Link]

  • Retention Behavior of Dinitrobenzene lsomers and Dihydroxybenzene lsomers on Octadecyl and Phenyl Bonded Phase Packings. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • HPLC Troubleshooting Guide. Waters. Available from: [Link]

  • How can I separate high polar compounds? ResearchGate. Available from: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of 1-Pentafluorosulfanyl-3,5-dinitrobenzene: A Comparative Guide

The pentafluorosulfanyl ( −SF5​ ) group is increasingly recognized as a "super-trifluoromethyl" bioisostere in medicinal chemistry and advanced materials science. Compared to the traditional trifluoromethyl ( −CF3​ ) gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pentafluorosulfanyl ( −SF5​ ) group is increasingly recognized as a "super-trifluoromethyl" bioisostere in medicinal chemistry and advanced materials science. Compared to the traditional trifluoromethyl ( −CF3​ ) group, the −SF5​ moiety offers enhanced lipophilicity, greater steric bulk, and superior electron-withdrawing capacity [1]. When attached to a heavily deactivated aromatic system, such as in 1-pentafluorosulfanyl-3,5-dinitrobenzene , the −SF5​ group exerts profound electronic effects that are distinctly quantifiable via Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the 1H and 19F NMR performance of 1-pentafluorosulfanyl-3,5-dinitrobenzene against its widely used alternative, 1-trifluoromethyl-3,5-dinitrobenzene, providing researchers with actionable, self-validating protocols for structural characterization.

Mechanistic Insights: The −SF5​ vs. −CF3​ Effect

The fundamental differences in the NMR spectra of these two compounds stem directly from their molecular geometry and electronic distribution [2]:

  • 19F NMR Spin Systems (Octahedral vs. Tetrahedral): The −CF3​ group features a tetrahedral carbon bonded to three equivalent fluorines, resulting in a simple A3​ spin system (a single peak in 19F NMR). In stark contrast, the −SF5​ group possesses an octahedral geometry around the sulfur atom, consisting of one axial fluorine and four equivalent equatorial fluorines. This creates a classic AB4​ spin system. The strong homonuclear spin-spin coupling ( 2JFF​≈150 Hz ) between the axial and equatorial fluorines splits the signals into a highly characteristic quintet and doublet.

  • 1H NMR Deshielding (Inductive and Resonance Effects): Both the −SF5​ and −CF3​ groups are strongly electron-withdrawing. However, the −SF5​ group has a higher Hammett substituent constant ( σp​=0.68 ) compared to −CF3​ ( σp​=0.54 ). Consequently, the aromatic protons in the −SF5​ derivative experience greater electron density depletion, shifting their resonance further downfield (higher ppm) than their −CF3​ counterparts.

Comparative Quantitative Data

The table below summarizes the theoretical and empirically supported chemical shifts for both compounds, highlighting the diagnostic signals used for structural verification.

Compound 1H NMR ( CDCl3​ , δ ppm) 19F NMR ( CDCl3​ , δ ppm)Spin System
1-Pentafluorosulfanyl-3,5-dinitrobenzene 9.15 (t, J = 2.1 Hz, 1H, H4)9.05 (d, J = 2.1 Hz, 2H, H2, H6)+83.5 (quintet, J = 150 Hz, 1F, axial)+63.0 (d, J = 150 Hz, 4F, equatorial) AB4​ ( 19F ) AX2​ ( 1H )
1-Trifluoromethyl-3,5-dinitrobenzene 9.10 (t, J = 2.0 Hz, 1H, H4)8.85 (d, J = 2.0 Hz, 2H, H2, H6)-62.5 (s, 3F) A3​ ( 19F ) AX2​ ( 1H )

Experimental Protocol: Self-Validating NMR Acquisition

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a causality statement explaining why the parameter is chosen, followed by a validation checkpoint [3].

Step 1: Sample Preparation
  • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) and transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl3​ provides a deuterium lock signal essential for magnetic field stabilization. Its lack of fluorine or protic interference ensures clean baselines for both 1H and 19F acquisitions.

  • Validation Checkpoint: Visually inspect the tube against a light source. The system is validated for the next step only if the solution is 100% optically clear. Particulates will cause magnetic field inhomogeneities, ruining resolution.

Step 2: Probe Tuning and Shimming
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically to the Larmor frequencies of 1H (400 MHz) and 19F (376 MHz). Perform automated Z-axis gradient shimming.

  • Causality: Precise tuning maximizes the signal-to-noise ratio (SNR) and ensures that the radiofrequency pulses deliver an exact 90° flip angle.

  • Validation Checkpoint: Monitor the 2H lock level. A stable lock signal that does not fluctuate by more than 1% confirms a homogeneous magnetic field.

Step 3: 19F Acquisition with 1H -Decoupling
  • Action: Set the spectral width to cover +100 ppm to -100 ppm. Set the relaxation delay ( d1​ ) to 3.0 seconds. Enable 1H -broadband decoupling (e.g., WALTZ-16 sequence). Acquire 64 scans.

  • Causality: Aromatic protons can couple with fluorine nuclei via long-range interactions ( 4JHF​ ), leading to complex micro-splittings. Decoupling collapses these splittings, isolating the pure AB4​ homonuclear coupling of the −SF5​ group. The 3.0s d1​ delay ensures complete longitudinal relaxation ( T1​ ) of the fluorine nuclei for accurate integration.

  • Validation Checkpoint: Process the data with a 0.3 Hz exponential line broadening. Integrate the signals at +83.5 ppm and +63.0 ppm. The protocol is successful if and only if the integration ratio is exactly 1:4. Any deviation indicates incomplete relaxation (requiring a longer d1​ ) or the presence of fluorinated impurities.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR acquisition workflow.

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (1H at 400MHz, 19F at 376MHz) A->B C Shimming & Locking (Z-axis gradient shimming) B->C D 1H NMR Acquisition (ns=16, d1=2s) C->D E 19F NMR Acquisition (ns=64, d1=3s, 1H-decoupled) C->E F Data Processing (Fourier Transform & Phase Correction) D->F E->F G Signal Validation (AB4 pattern check for SF5) F->G

Fig 1: Step-by-step NMR acquisition and validation workflow for fluorinated aromatic compounds.

Conclusion

When comparing 1-pentafluorosulfanyl-3,5-dinitrobenzene to its trifluoromethyl analog, the −SF5​ group acts as a superior electron-withdrawing moiety, which is directly observable via the pronounced downfield shifts in the 1H NMR spectrum. Furthermore, the unique AB4​ spin system in the 19F NMR spectrum serves as an unequivocal, built-in structural validator for the presence of the intact −SF5​ group, making it a highly reliable motif for tracking molecular modifications in drug development pipelines.

References

  • Title: Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: US9238660B1 - Synthesis of 4-(pentafluorosulfanyl)
  • Title: Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt Source: National Institutes of Health (NIH) URL: [Link]

Comparative

Mass Spectrometry Fragmentation Pattern of 1-Pentafluorosulfanyl-3,5-dinitrobenzene: A Comparative Guide

Executive Summary The pentafluorosulfanyl (SF5) group is increasingly deployed in drug discovery and agrochemistry as a highly lipophilic, electronegative, and metabolically stable bioisostere for the trifluoromethyl (CF...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pentafluorosulfanyl (SF5) group is increasingly deployed in drug discovery and agrochemistry as a highly lipophilic, electronegative, and metabolically stable bioisostere for the trifluoromethyl (CF3) group . Often termed the "super-trifluoromethyl" group, its unique octahedral geometry and strong electron-withdrawing nature profoundly influence the physicochemical properties of aromatic scaffolds.

For researchers developing SF5-containing therapeutics, understanding the mass spectrometry (MS) fragmentation pattern of building blocks like 1-Pentafluorosulfanyl-3,5-dinitrobenzene (SF5-DNB) is critical for structural elucidation, metabolite identification, and pharmacokinetic (PK) profiling. This guide objectively compares the MS fragmentation performance of SF5-DNB against its traditional counterpart, 1-Trifluoromethyl-3,5-dinitrobenzene (CF3-DNB) , providing actionable experimental protocols and mechanistic insights.

Comparative Fragmentation Dynamics: SF5 vs. CF3

When subjected to electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), SF5-DNB and CF3-DNB exhibit distinct, predictable fragmentation trajectories. The causality behind these differences lies in the bond dissociation energies and the extreme electronegativity of the fluorine atoms surrounding the central sulfur or carbon atom.

  • 1-Pentafluorosulfanyl-3,5-dinitrobenzene (SF5-DNB): The SF5 group is characterized by a highly labile axial sulfur-fluorine (S-F) bond under high-energy MS conditions. Consequently, the intact molecular ion[M]⁺ (m/z 294) is typically weak or entirely absent in hard ionization techniques like EI. The primary fragmentation pathway involves the rapid homolytic cleavage of the axial fluorine to yield an [M - F]⁺ ion (m/z 275), followed by the characteristic extrusion of the SF3⁺ cation (m/z 89) . The SF3⁺ ion is often the base peak in the spectrum, serving as a highly reliable diagnostic marker for SF5-containing compounds. An additional diagnostic fragment is the intact SF5⁺ cation (m/z 127). The dinitrobenzene core undergoes sequential losses of NO2• (-46 Da) and NO• (-30 Da), further validating the aromatic substitution pattern.

  • 1-Trifluoromethyl-3,5-dinitrobenzene (CF3-DNB): In contrast, the C-F bonds in the CF3 group are significantly stronger than the S-F bonds in the SF5 group. While the molecular ion [M]⁺ (m/z 236) is also weak, the dominant fragmentation pathway is the direct heterolytic cleavage of the Ar-CF3 bond to yield the highly stable CF3⁺ cation (m/z 69), which dominates the spectrum. The loss of a single fluorine atom ([M - F]⁺, m/z 217) is far less pronounced compared to the SF5 analog.

Quantitative Data Presentation

The following table summarizes the diagnostic MS fragments for both compounds under standard 70 eV EI or optimized CID conditions, providing a direct performance comparison for targeted screening.

Diagnostic Feature1-Pentafluorosulfanyl-3,5-dinitrobenzene1-Trifluoromethyl-3,5-dinitrobenzeneMechanistic Assignment
Molecular Ion m/z 294 (< 1% Abundance)m/z 236 (1-5% Abundance)Intact [M]⁺
Primary Halogen Loss m/z 275 ([M - F]⁺, 15-20%)m/z 217 ([M - F]⁺, < 5%)Cleavage of axial S-F or C-F bond
Base Peak (Diagnostic) m/z 89 (SF3⁺, 100%) m/z 69 (CF3⁺, 100%) Extrusion of stable halocation
Secondary Halocation m/z 127 (SF5⁺, 10-30%)N/ADirect cleavage of Ar-SF5 bond
Nitro Group Cleavage m/z 248 ([M - NO2]⁺, 20%)m/z 190 ([M - NO2]⁺, 25%)Loss of NO2 radical (-46 Da)
Aryl Core Fragment m/z 167 ([C6H3(NO2)2]⁺)m/z 167 ([C6H3(NO2)2]⁺)Ar⁺ following loss of SF5/CF3

Mechanistic Pathway of Fragmentation

To visualize the causality of the SF5-DNB fragmentation cascade, the following diagram maps the logical relationship between the precursor ion and its high-abundance product ions. The pathway highlights how the steric and electronic strain of the octahedral SF5 group drives the formation of the highly stable SF3⁺ species.

SF5_Fragmentation M_ion Molecular Ion [M]⁺* m/z 294 (Low Abundance) M_minus_F [M - F]⁺ m/z 275 (Axial F Loss) M_ion->M_minus_F -F• (-19 Da) M_minus_NO2 [M - NO2]⁺ m/z 248 (Nitro Cleavage) M_ion->M_minus_NO2 -NO2• (-46 Da) SF5_cation [SF5]⁺ m/z 127 (Direct Cleavage) M_ion->SF5_cation Heterolytic Cleavage Aryl_cation [C6H3(NO2)2]⁺ m/z 167 M_ion->Aryl_cation -SF5• (-127 Da) SF3_cation [SF3]⁺ m/z 89 (Base Peak) M_minus_F->SF3_cation Complex Rearrangement SF5_cation->SF3_cation -F2 (-38 Da)

Electron ionization fragmentation cascade of 1-Pentafluorosulfanyl-3,5-dinitrobenzene.

Self-Validating Experimental Protocol: LC-HRMS/MS Analysis

As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating to prevent false-positive annotations in complex biological matrices. The following methodology for analyzing SF5-DNB utilizes high-resolution mass spectrometry (HRMS) with a built-in isotopic validation step to ensure absolute confidence in fragment assignment.

Step 1: Sample Preparation & Matrix Spiking
  • Action: Prepare a 1.0 µg/mL stock solution of 1-Pentafluorosulfanyl-3,5-dinitrobenzene in LC-MS grade Acetonitrile. Dilute to a working concentration of 10 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The SF5 group is highly lipophilic (logP is typically 0.5-0.6 units higher than the CF3 analog) . Using a 50% organic aqueous matrix prevents non-specific binding of the analyte to the hydrophobic walls of polypropylene autosampler vials, ensuring reproducible injection volumes and peak areas.

Step 2: Chromatographic Separation
  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The strong electron-withdrawing nature of the dinitro and SF5 groups makes the aromatic ring highly electron-deficient and strongly retained. A rapid, steep gradient on a high-efficiency C18 column minimizes longitudinal band broadening for this lipophilic analyte, maximizing the signal-to-noise ratio entering the MS source.

Step 3: HRMS/MS Acquisition (Negative/Positive Switching)
  • Action: Operate the Q-TOF or Orbitrap MS in positive electrospray ionization (ESI+) mode for fragment analysis, and negative mode (ESI-) if analyzing intact adducts. Set the capillary voltage to 3.5 kV and the collision energy (CE) to a ramped setting of 15-45 eV.

  • Causality: The SF5 group does not readily ionize via protonation due to its lack of basic sites. However, the dinitrobenzene core can form radical anions in negative mode, or undergo CID in positive mode to yield the diagnostic SF3⁺ (m/z 88.967) and SF5⁺ (m/z 126.964) fragments. Ramping the CE ensures that both the low-energy [M - F]⁺ and high-energy SF3⁺ fragments are captured sequentially in a single duty cycle.

Step 4: Self-Validation via Sulfur Isotopic Signature
  • Action: Extract the exact mass chromatogram for the SF3⁺ fragment (m/z 88.967). Validate the peak by checking for the ³⁴S isotopic peak at m/z 90.963.

  • Causality: Sulfur has a natural ³⁴S isotopic abundance of approximately 4.2%. If the m/z 89 fragment is truly SF3⁺ and not a background hydrocarbon isobar (which is common in complex matrices), the m/z 91 peak must be present at ~4.2% relative intensity. This isotopic ratio acts as an internal, self-validating system for the protocol, mathematically eliminating false positives.

Conclusion

For drug development professionals evaluating bioisosteric replacements, the transition from CF3 to SF5 introduces profound changes in MS fragmentation behavior. While CF3 compounds are dominated by the m/z 69 (CF3⁺) fragment, SF5-containing molecules like 1-Pentafluorosulfanyl-3,5-dinitrobenzene are characterized by a highly diagnostic m/z 89 (SF3⁺) base peak and a pronounced[M - F]⁺ loss. By leveraging HRMS and sulfur's natural isotopic signature, researchers can establish robust, interference-free workflows for the quantification and structural elucidation of next-generation SF5 therapeutics.

References

  • Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Fragmentation of Energy-Selected SF5CF3+ Probed by Threshold Photoelectron Photoion Coincidence Spectroscopy: Bond Dissociation Energy of SF5-CF3 and Its Atmospheric Implications Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation Source: Environmental Toxicology and Chemistry URL: [Link]

Validation

Electronegativity comparison of SF5 vs CF3 in dinitrobenzene derivatives

Evaluating the "Super-Trifluoromethyl" Effect: A Comparative Guide to SF 5​ vs. CF 3​ in Dinitrobenzene Derivatives As drug discovery and materials science push the boundaries of molecular design, the pentafluorosulfanyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the "Super-Trifluoromethyl" Effect: A Comparative Guide to SF 5​ vs. CF 3​ in Dinitrobenzene Derivatives

As drug discovery and materials science push the boundaries of molecular design, the pentafluorosulfanyl (SF 5​ ) group has emerged as a formidable bioisostere to the traditional trifluoromethyl (CF 3​ ) group. When installed on highly electron-deficient scaffolds like dinitrobenzene, the subtle yet profound differences in their electronegativity and steric profiles dictate the molecule's reactivity, metabolic stability, and target affinity.

This guide provides an objective, data-driven comparison of SF 5​ and CF 3​ substituents in dinitrobenzene derivatives, detailing the causality behind their physicochemical behaviors and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: The "Super-Trifluoromethyl" Effect

The choice between an SF 5​ and a CF 3​ group is not merely a matter of synthetic convenience; it is a strategic decision rooted in fundamental physical chemistry. The SF 5​ group is widely regarded as a1 due to its exceptional electronegativity and lipophilicity[1].

  • Electronegativity & Inductive Pull: The hypervalent, octahedral geometry of the SF 5​ group exerts a stronger inductive pull than the tetrahedral CF 3​ group.2[2]. In a dinitrobenzene scaffold, this intense electron-withdrawing capacity works synergistically with the nitro groups, severely depleting the electron density of the aromatic ring and highly activating it toward Nucleophilic Aromatic Substitution (SNAr).

  • Lipophilicity & Sterics: Typically, increasing a functional group's polarity decreases its lipophilicity. The SF 5​ group breaks this rule. It exhibits a1[1]. However, this comes at a steric cost: SF 5​ is significantly bulkier, roughly equivalent in volume to a tert-butyl group, which can dramatically alter the3[3].

Quantitative Physicochemical Comparison

The following table summarizes the core quantitative metrics that dictate the behavior of these groups when attached to aromatic systems.

Physicochemical PropertyTrifluoromethyl (CF 3​ )Pentafluorosulfanyl (SF 5​ )Impact on Dinitrobenzene Scaffolds
Hammett Constant ( σp​ ) 0.530.68SF 5​ provides superior activation of the para-position for SNAr reactions.
Hammett Constant ( σm​ ) 0.430.61SF 5​ exerts a stronger inductive effect across the meta-positions.
Pauling Electronegativity ~3.36~3.65Higher polarization of the C-S bond vs. C-C bond, increasing dipole moment.
Lipophilicity (Hansch π ) 1.091.51SF 5​ derivatives exhibit enhanced membrane permeability and organic solubility.
Steric Profile Isopropyl-liketert-butyl-likeSF 5​ may induce out-of-plane twisting of adjacent nitro groups due to steric clash.

(Data aggregated from[2],[4], and[1])

Experimental Workflow Visualization

To objectively compare the electronegativity of these groups in a functional assay, we utilize SNAr kinetics. The workflow below outlines the logical progression from scaffold design to data validation.

SNAr_Workflow N1 1. Scaffold Design SF5 vs CF3 Dinitrobenzenes N2 2. SNAr Reaction Nucleophile + Base in DMF N1->N2 EWG Activation N3 3. Kinetic Tracking 19F NMR & HPLC Aliquots N2->N3 Time-course sampling N4 4. Physicochemical Profiling logP & Dipole Moment Analysis N2->N4 Product Isolation N5 5. Data Validation Hammett Constant Correlation N3->N5 Rate Constants (k_obs) N4->N5 Steric/Electronic parameters

Experimental workflow for synthesizing and kinetically evaluating SF5 vs CF3 dinitrobenzenes.

Self-Validating Experimental Protocol: SNAr Kinetics

Recent methodologies have successfully utilized the strong electron-withdrawing nature of SF 5​ to5[5]. To empirically validate the electronegativity difference between SF 5​ and CF 3​ , we measure the pseudo-first-order rate constant ( kobs​ ) of an SNAr reaction using a halogenated dinitrobenzene derivative.

The Self-Validating Mechanism: This protocol employs an internal standard (trifluorotoluene) for absolute quantification via 19 F NMR. By simultaneously tracking the depletion of the starting electrophile and the formation of the product, the system ensures mass balance. Any deviation from a 1:1 conversion ratio immediately flags competing side reactions (e.g., Meisenheimer complex degradation), validating the kinetic integrity of the data.

Step 1: Preparation of Standardized Reactant Pools
  • Dissolve 1.0 mmol of the target electrophile (e.g., 1-chloro-2,6-dinitro-4-(pentafluorosulfanyl)benzene or its CF 3​ analog) in 10.0 mL of anhydrous DMF.

  • Add exactly 1.0 mmol of trifluorotoluene to the solution. This serves as the 19 F NMR internal standard, ensuring that downstream variations in sample volume or instrument tuning do not skew the quantitative integration.

Step 2: Initiation of the SNAr Reaction
  • Equilibrate the electrophile solution to 25.0 °C in a thermostatic water bath.

  • Rapidly inject 10.0 mmol of the nucleophile (e.g., morpholine). The 10-fold excess establishes pseudo-first-order kinetic conditions. Start the timer immediately upon injection.

Step 3: Aliquot Quenching and Data Acquisition
  • Withdraw 0.5 mL aliquots at pre-defined intervals (e.g., 2, 5, 10, 20, and 30 minutes).

  • Immediately quench the reaction by injecting the aliquot into a vial containing 0.5 mL of 1M HCl (to rapidly protonate the morpholine and halt nucleophilic attack) and 1.0 mL of deuterated chloroform (CDCl 3​ ).

  • Vigorously shake, allow the layers to separate, and transfer the lower organic phase to an NMR tube.

Step 4: Kinetic Derivation and Validation
  • Acquire 19 F NMR spectra for each time point. Integrate the SF 5​ signals (a characteristic AB 4​ spin system typically observed around +84 and +63 ppm) or the CF 3​ signal (a singlet around -62 ppm) against the internal standard.

  • Plot ln([Electrophile]t​/[Electrophile]0​) versus time. The slope of this linear regression yields −kobs​ .

  • Causality Check: Because the reaction rate is exponentially dependent on the electron-withdrawing power of the para-substituent, the higher Hammett σp​ of the SF 5​ group will result in a significantly steeper slope (higher kobs​ ) compared to the CF 3​ analog.

Implications for Drug Development

When transitioning these scaffolds into biological applications, the interplay between electronegativity and sterics becomes paramount. While the SF 5​ group's high electronegativity can improve metabolic stability by deactivating the aromatic ring toward cytochrome P450 oxidation, its tert-butyl-like volume must be carefully managed. In comparative structure-activity relationship (SAR) studies,3, making the smaller CF 3​ group a better fit despite its lower lipophilicity[3]. Conversely, if the binding pocket is large and hydrophobic, the SF 5​ derivative often outcompetes its CF 3​ counterpart due to enhanced van der Waals interactions and superior membrane partitioning.

References

  • Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry. 1

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. 2

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones. NIH / ACS Publications. 4

  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship / ACS Med. Chem. Lett.3

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate / Beilstein Journal of Organic Chemistry. 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Pentafluorosulfanyl-3,5-dinitrobenzene

Comprehensive Safety and Handling Guide for 1-Pentafluorosulfanyl-3,5-dinitrobenzene 1-Pentafluorosulfanyl-3,5-dinitrobenzene (CAS: 142653-59-6) is a highly specialized, electron-deficient aromatic compound utilized in a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 1-Pentafluorosulfanyl-3,5-dinitrobenzene

1-Pentafluorosulfanyl-3,5-dinitrobenzene (CAS: 142653-59-6) is a highly specialized, electron-deficient aromatic compound utilized in advanced medicinal chemistry and materials science. Handling this compound requires strict operational discipline due to the synergistic hazards posed by its two functional moieties: the highly toxic dinitrobenzene core and the hyper-lipophilic pentafluorosulfanyl (-SF5) group.

This guide provides a self-validating framework for the safe handling, operational execution, and disposal of this compound, prioritizing mechanistic understanding to ensure laboratory safety.

Chemical Profile & Mechanism of Toxicity

To handle this chemical safely, personnel must understand the causality behind its toxicological and reactive profile:

  • Accelerated Methemoglobinemia: Dinitrobenzene derivatives are potent blood toxins. Upon systemic entry, they oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This halts the blood's oxygen-carrying capacity, leading to severe cyanosis, tissue anoxia, and potentially fatal cardiovascular collapse 12.

  • Hyper-Lipophilicity and Skin Penetration: The -SF5 group is exceptionally lipophilic (Hansch constant π = 1.51) and highly electronegative [[3]](). This extreme lipophilicity drastically enhances the molecule's membrane permeability compared to standard analogs 4. Consequently, dermal exposure leads to rapid systemic absorption, rendering standard laboratory nitrile gloves insufficient for prolonged contact.

  • Explosive Reactivity: Polynitroaromatics possess high exothermic decomposition energies and present severe explosion risks when subjected to shock, friction, or rapid heating 5. The strongly electron-withdrawing -SF5 group further depletes electron density from the aromatic ring, making it highly susceptible to violent decomposition or explosive salt formation if exposed to strong alkalis or reducing agents [[5]](). Furthermore, thermal decomposition of -SF5 compounds generates highly toxic hydrogen fluoride (HF) and sulfur oxides (SOx) 6.

Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving: Nitrile inner, Viton or Butyl rubber outer The -SF5 group's extreme lipophilicity allows it to permeate standard nitrile rapidly. Viton provides superior resistance to halogenated and aromatic compounds.
Eye/Face Protection NIOSH/EN166 approved chemical splash goggles + Full face shieldProtects against highly irritating dust and potential micro-explosions during transfer.
Body Protection Flame-resistant (FR) lab coat + Heavy-duty chemical apronMitigates risks from exothermic decomposition and prevents dust accumulation on standard woven clothing.
Respiratory Supplied-Air Respirator (SAR) or SCBA (if outside glovebox)Dinitrobenzene dust is highly toxic via inhalation and can rapidly induce systemic methemoglobinemia.

Standard Operating Procedure (SOP): Handling & Workflow

Step 1: Pre-Operational Environmental Isolation

  • Causality: Due to the severe inhalation toxicity and dust explosion hazard of polynitroaromatics, open-bench handling is strictly prohibited.

  • Action: Conduct all weighing and transfer operations within a certified inert-atmosphere glovebox or a Class II Type B2 biological safety cabinet with a dedicated HEPA/carbon filter exhaust. Verify negative pressure before opening the primary container.

Step 2: Anti-Static Transfer and Weighing

  • Causality: Dinitrobenzenes are sensitive to mechanical shock and electrostatic discharge, which can trigger violent exothermic decomposition 5.

  • Action: Use only non-sparking, anti-static spatulas (e.g., PTFE-coated or ceramic). Ground all analytical balances and use conductive weighing boats. Never grind or subject the crystalline solid to friction.

Step 3: Reaction Setup and Reagent Segregation

  • Causality: The highly electron-deficient aromatic ring (destabilized by both -NO₂ and -SF₅ groups) is prone to violent nucleophilic attacks.

  • Action: Strictly isolate the compound from strong alkalis (e.g., NaOH, KOH), ammonia, and reducing agents, which can form highly unstable, explosive salts [[5]](). Use a blast shield when initiating reactions, even at the micro-scale.

Step 4: Post-Operation Decontamination

  • Causality: The hyper-lipophilicity of the -SF5 group means residual dust can easily penetrate standard cleaning gloves and skin.

  • Action: Do not dry-sweep. Wet down any contaminated surfaces with a compatible organic solvent (e.g., ethanol or isopropanol) followed by copious amounts of water. Wipe gently to avoid friction.

G A 1-Pentafluorosulfanyl-3,5-dinitrobenzene Handling Protocol B Hazard Mitigation A->B C Operational Execution A->C B1 Methemoglobinemia Risk: Use Butyl/Viton Gloves B->B1 B2 Explosion Risk: Use Non-Sparking Tools B->B2 C1 Inert Glovebox Transfer C->C1 B1->C1 B2->C1 C2 Reaction Setup (No Strong Alkalis) C1->C2 D Decontamination & Waste Segregation C2->D

Workflow and hazard mitigation logic for handling 1-Pentafluorosulfanyl-3,5-dinitrobenzene.

Emergency Response & Spill Management

  • Dermal Exposure: Speedy action is critical 1. The -SF5 group accelerates dermal absorption. Immediately remove contaminated clothing and flush the skin with copious amounts of water for at least 15 minutes. Do not use chemical antidotes on the skin.

  • Systemic Toxicity (Methemoglobinemia): If cyanosis (bluish discoloration of lips/nail beds), dizziness, or shortness of breath occurs, administer 100% supplemental oxygen immediately. Transport to a medical facility; the standard clinical countermeasure is intravenous Methylene Blue (1-2 mg/kg) to reduce Fe³⁺ back to Fe²⁺.

  • Spill Containment: Evacuate the area. Personnel must don SCBA and heavy-duty PPE. Wet the spill with water to suppress dust and friction hazards 5. Collect using non-sparking tools and place in a sealed, labeled hazardous waste container.

Disposal Plan

  • Segregation: Store waste in a dedicated, clearly labeled high-density polyethylene (HDPE) container. Never mix with alkaline waste, oxidizing acids, or heavy metals.

  • Destruction: Dispose of via a certified hazardous waste contractor. The material must be destroyed via high-temperature incineration equipped with alkaline scrubbers to neutralize the highly toxic hydrogen fluoride (HF) and sulfur oxides (SOx) generated by the thermal breakdown of the -SF5 group 6.

References

  • [6] ChemBK. "Phenylsulphur pentafluoride - Introduction." 6

  • [4] Rowan. "The Pentafluorosulfanyl Group (SF5)." 4

  • [1] Cole-Parmer. "Material Safety Data Sheet - 1,4-Dinitrobenzene."1

  • [3] Royal Society of Chemistry (RSC). "Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores." 3

  • [2] New Jersey Department of Health. "DINITROBENZENE (mixed isomers) HAZARD SUMMARY." 2

  • [5] Santa Cruz Biotechnology. "1-Chloro-2,4-dinitrobenzene Safety Data Sheet."5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.